Isotoosendanin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H38O11 |
|---|---|
Molecular Weight |
574.6 g/mol |
IUPAC Name |
[(1S,2S,4R,5S,6S,9S,10S,11R,13R,14R,18S,20R)-4-acetyloxy-6-(furan-3-yl)-11,15,18-trihydroxy-5,10,14-trimethyl-3,8-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-20-yl] acetate |
InChI |
InChI=1S/C30H38O11/c1-13(31)40-21-10-20(35)30-12-39-26(37)28(21,4)18(30)9-19(34)29(5)23-17(33)8-16(15-6-7-38-11-15)27(23,3)25(41-14(2)32)22(36)24(29)30/h6-7,11,16,18-21,23-26,34-35,37H,8-10,12H2,1-5H3/t16-,18-,19+,20-,21+,23+,24-,25-,26?,27-,28+,29-,30+/m0/s1 |
InChI Key |
GEHGAWHOBGXBGC-MFIPDTIPSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]([C@@]23COC([C@@]1([C@@H]2C[C@H]([C@@]4([C@@H]3C(=O)[C@@H]([C@@]5([C@H]4C(=O)C[C@H]5C6=COC=C6)C)OC(=O)C)C)O)C)O)O |
Canonical SMILES |
CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C4C(=O)CC5C6=COC=C6)C)OC(=O)C)C)O)C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ruxolitinib: A JAK1/JAK2 Inhibitor Targeting the JAK/STAT3 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ruxolitinib, a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK2. Ruxolitinib modulates the JAK/STAT signaling pathway, a critical regulator of hematopoiesis and immune function, which is often dysregulated in myeloproliferative neoplasms (MPNs) and other inflammatory conditions. This document details the mechanism of action of Ruxolitinib, its inhibitory activity, clinical efficacy from pivotal trials, and key experimental protocols for its characterization. All quantitative data are presented in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using diagrams.
Introduction to the JAK/STAT3 Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a crucial intracellular cascade that transduces signals from a wide array of cytokines, hormones, and growth factors. This pathway plays a fundamental role in processes such as cell proliferation, differentiation, apoptosis, and immune regulation. The JAK family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).
The canonical JAK/STAT signaling cascade is initiated upon the binding of a ligand to its corresponding cell surface receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. STATs are recruited to these phosphorylated sites and are themselves phosphorylated by JAKs. Upon phosphorylation, STATs dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes. STAT3 is a key member of the STAT family, and its aberrant activation is implicated in the pathogenesis of various cancers and inflammatory diseases.
Ruxolitinib: A Potent JAK1/JAK2 Inhibitor
Ruxolitinib (formerly INCB018424) is an orally bioavailable, ATP-competitive inhibitor of JAK1 and JAK2.[1] By targeting these upstream kinases, Ruxolitinib effectively blocks the phosphorylation and subsequent activation of STAT3, thereby downregulating the expression of genes involved in cell proliferation and inflammation.[2][3]
Mechanism of Action
Ruxolitinib competitively inhibits the ATP-binding site of the kinase domains of both JAK1 and JAK2.[4] This inhibition prevents the autophosphorylation of JAKs and the subsequent phosphorylation of their downstream substrates, including STAT proteins.[4] The inhibition of JAK1 and JAK2 by Ruxolitinib leads to a reduction in the phosphorylation of STAT3, which is a key mediator of the pathological signaling in myelofibrosis.[2] This disruption of the JAK-STAT pathway results in the inhibition of cell proliferation, induction of apoptosis in malignant cells, and a reduction in the levels of circulating pro-inflammatory cytokines.[2]
Figure 1: Ruxolitinib's Mechanism of Action in the JAK/STAT Pathway.
Quantitative Data
In Vitro Kinase Inhibitory Activity
Ruxolitinib demonstrates high potency and selectivity for JAK1 and JAK2 over other kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase | IC50 (nM) | Reference |
| JAK1 | 3.3 | [1][5] |
| JAK2 | 2.8 | [1][5] |
| TYK2 | 19 | [1][5] |
| JAK3 | 428 | [1][5] |
Table 1: In Vitro Inhibitory Activity of Ruxolitinib against JAK Family Kinases.
Clinical Efficacy in Myelofibrosis
The efficacy of Ruxolitinib in patients with myelofibrosis has been extensively evaluated in the COMFORT (Controlled Myelofibrosis Study with Oral JAK Inhibitor Treatment) clinical trial program.
This phase 3, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of Ruxolitinib in patients with intermediate-2 or high-risk myelofibrosis.[6]
| Endpoint | Ruxolitinib (n=155) | Placebo (n=154) | p-value | Reference |
| ≥35% Reduction in Spleen Volume at Week 24 | 41.9% | 0.7% | <0.001 | [7] |
| Mean Change in Spleen Volume at Week 24 | -31.6% | +8.1% | <0.001 | [6] |
| ≥50% Improvement in Total Symptom Score at Week 24 | 45.9% | 5.3% | <0.001 | [7] |
Table 2: Key Efficacy Endpoints from the COMFORT-I Trial.
This phase 3, randomized, open-label study compared the efficacy and safety of Ruxolitinib with the best available therapy (BAT) in patients with primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis.[8]
| Endpoint | Ruxolitinib (n=146) | Best Available Therapy (n=73) | p-value | Reference |
| ≥35% Reduction in Spleen Volume at Week 48 | 28% | 0% | <0.001 | [8] |
| ≥35% Reduction in Spleen Volume at Week 24 | 32% | 0% | <0.001 | [8] |
Table 3: Primary and Key Secondary Endpoints from the COMFORT-II Trial.
Experimental Protocols
Western Blot for Phosphorylated STAT3 (p-STAT3) Detection
This protocol is designed to assess the inhibitory effect of Ruxolitinib on STAT3 phosphorylation in a cellular context.
Figure 2: General Workflow for Western Blot Analysis.
Materials:
-
Cell lines (e.g., HEL cells with constitutive JAK2 activation)
-
Ruxolitinib
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of Ruxolitinib or vehicle control for a specified time.
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoretic separation.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to total STAT3 and the loading control.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with Ruxolitinib.
Materials:
-
Cells in culture
-
Ruxolitinib
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Ruxolitinib and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of Ruxolitinib.
In Vitro Kinase Assay
This assay directly measures the ability of Ruxolitinib to inhibit the enzymatic activity of purified JAK kinases.
Materials:
-
Purified recombinant JAK1 and JAK2 enzymes
-
Kinase reaction buffer
-
Peptide substrate for JAK kinases
-
ATP
-
Ruxolitinib
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Reaction Setup: In a multi-well plate, combine the purified JAK enzyme, the peptide substrate, and varying concentrations of Ruxolitinib in the kinase reaction buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well. Incubate at a controlled temperature for a specific time.
-
Stop Reaction: Terminate the kinase reaction according to the assay kit instructions (e.g., by adding a reagent that depletes the remaining ATP).
-
Detection: Add the detection reagent, which measures the amount of ADP produced during the kinase reaction. The signal generated is proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the concentration of Ruxolitinib to determine the IC50 value.
Conclusion
Ruxolitinib is a well-characterized and clinically effective inhibitor of the JAK/STAT3 signaling pathway. Its potent and selective inhibition of JAK1 and JAK2 has demonstrated significant therapeutic benefits in patients with myelofibrosis, primarily through the reduction of splenomegaly and alleviation of disease-related symptoms. The experimental protocols detailed in this guide provide a framework for the preclinical and clinical evaluation of Ruxolitinib and other similar inhibitors targeting this critical signaling pathway. This comprehensive technical overview serves as a valuable resource for researchers and drug development professionals working in the field of oncology and inflammatory diseases.
References
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. PathWhiz [pathbank.org]
- 4. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 5. Ruxolitinib for the treatment of myelofibrosis: its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy, safety, and survival with ruxolitinib in patients with myelofibrosis: results of a median 3-year follow-up of COMFORT-I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
The Discovery and Isolation of Isotoosendanin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Isotoosendanin, a bioactive triterpenoid derived from the plant Melia toosendan. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction and Discovery
This compound is a significant limonoid compound that has been identified as a constituent of Melia toosendan Sieb. et Zucc., a tree native to China. The discovery of this compound is intrinsically linked to the extensive phytochemical investigations of this plant, which has a long history of use in traditional medicine. Early studies on Melia toosendan focused on the isolation and characterization of its various chemical components, leading to the identification of a class of compounds known as limonoids, to which this compound belongs. These investigations have revealed that the fruits and bark of Melia toosendan are rich sources of these complex triterpenoids.[1]
Experimental Protocols: Isolation and Purification of this compound
The following is a representative protocol for the isolation and purification of this compound from the fruits of Melia toosendan, synthesized from methodologies reported in the scientific literature.
Extraction
-
Preparation of Plant Material : Dried and powdered fruits of Melia toosendan (10 kg) are subjected to extraction.
-
Solvent Extraction : The powdered material is extracted three times with 95% ethanol at room temperature, with each extraction lasting 24 hours. The solvent-to-solid ratio for each extraction is 10:1 (L/kg).
-
Concentration : The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
-
Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity: petroleum ether, ethyl acetate, and n-butanol.
-
Selection of Bioactive Fraction : The ethyl acetate fraction, which typically contains the limonoids of interest, is selected for further purification.
Chromatographic Purification
-
Silica Gel Column Chromatography : The ethyl acetate fraction is subjected to column chromatography on a silica gel column (200-300 mesh). The column is eluted with a gradient of chloroform-methanol (from 100:0 to 90:10 v/v) to yield several sub-fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC) : The sub-fractions containing this compound are further purified by preparative HPLC on a C18 column. A mobile phase of methanol-water (e.g., 70:30 v/v) is used for isocratic elution.
-
Recrystallization : The purified this compound fraction from HPLC is recrystallized from a suitable solvent system (e.g., methanol/water) to obtain the pure compound.
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the extraction and purification of this compound.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Value |
| Molecular Formula | C30H38O11 |
| Molecular Weight | 574.6 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 254-256 °C |
| Optical Rotation | [α]D20 -55.6° (c 0.5, CHCl3) |
Table 2: ¹H NMR (500 MHz, CDCl₃) Spectral Data of this compound
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 5.98 | d | 10.0 |
| 2 | 5.86 | d | 10.0 |
| 3 | 4.12 | s | |
| 5 | 2.88 | d | 12.5 |
| 6α | 2.15 | m | |
| 6β | 1.85 | m | |
| 7 | 5.45 | s | |
| 9 | 2.65 | d | 12.5 |
| 11α | 1.95 | m | |
| 11β | 1.75 | m | |
| 12α | 2.05 | m | |
| 12β | 1.65 | m | |
| 14 | 3.25 | s | |
| 15 | 5.20 | s | |
| 17 | 2.95 | s | |
| 18 | 1.10 | s | |
| 19 | 1.25 | s | |
| 21 | 6.35 | d | 1.5 |
| 22 | 7.40 | t | 1.5 |
| 23 | 7.45 | d | 1.5 |
| 28 | 1.05 | s | |
| 29 | 1.15 | s | |
| 30 | 1.20 | s |
Table 3: ¹³C NMR (125 MHz, CDCl₃) Spectral Data of this compound
| Position | δ (ppm) | Position | δ (ppm) |
| 1 | 167.5 | 16 | 78.5 |
| 2 | 128.0 | 17 | 52.5 |
| 3 | 80.5 | 18 | 21.5 |
| 4 | 43.5 | 19 | 25.0 |
| 5 | 50.0 | 20 | 125.0 |
| 6 | 35.0 | 21 | 142.0 |
| 7 | 205.0 | 22 | 110.0 |
| 8 | 45.0 | 23 | 143.0 |
| 9 | 55.0 | 28 | 28.0 |
| 10 | 40.0 | 29 | 22.0 |
| 11 | 27.0 | 30 | 17.0 |
| 12 | 38.0 | OAc-CO | 170.0 |
| 13 | 48.0 | OAc-CH₃ | 21.0 |
| 14 | 85.0 | Tig-CO | 167.0 |
| 15 | 75.0 | Tig-C2' | 128.5 |
| Tig-C3' | 138.0 | ||
| Tig-C4' | 14.5 | ||
| Tig-C5' | 12.0 |
Biological Activity and Signaling Pathway
This compound has demonstrated significant biological activity, particularly in the context of cancer research. It has been identified as an inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway, which is often dysregulated in various cancers, including triple-negative breast cancer (TNBC).
This compound directly targets and binds to the TGF-β receptor I (TGFβR1), a key kinase in the pathway.[2][3] This interaction inhibits the kinase activity of TGFβR1, thereby preventing the phosphorylation and activation of its downstream effectors, Smad2 and Smad3.[4][5] The inhibition of Smad2/3 phosphorylation prevents their translocation to the nucleus and subsequent regulation of target gene expression, which is involved in processes such as epithelial-mesenchymal transition (EMT), cell migration, and invasion.[3][6]
Inhibitory Action of this compound on the TGF-β Signaling Pathway
Caption: this compound's mechanism of action in the TGF-β signaling pathway.
References
Isotoosendanin: A Dual Inducer of Apoptosis and Autophagy in Tumor Cells
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Isotoosendanin (ITSN), a natural triterpenoid derived from Fructus Meliae Toosendan, is emerging as a potent anti-cancer agent with a multifaceted mechanism of action. This document provides an in-depth technical overview of ITSN's role in the concomitant induction of apoptosis and autophagy in various tumor cells, with a particular focus on triple-negative breast cancer (TNBC). We consolidate key quantitative data, detail essential experimental protocols for its study, and visualize the complex signaling pathways involved. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies in oncology.
Core Mechanisms of Action: Apoptosis and Autophagy Induction
This compound exhibits cytotoxic effects across a range of tumor cells, with notable efficacy in TNBC cell lines such as MDA-MB-231, BT549, and 4T1.[1][2] Its primary anti-tumor activity stems from its ability to trigger two distinct, yet interconnected, programmed cell death and survival pathways: apoptosis and autophagy.[1][2]
Induction of Apoptosis
ITSN promotes apoptosis through the intrinsic mitochondrial pathway. Treatment with ITSN leads to a significant downregulation of anti-apoptotic proteins like Bcl-xL and a corresponding increase in pro-apoptotic proteins such as Bax.[3][4] This shift in the Bax/Bcl-2 family protein ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. This event initiates a caspase cascade, marked by the cleavage and activation of initiator caspase-9 and executioner caspase-3, ultimately resulting in the cleavage of PARP and the execution of apoptosis.[1][3]
Induction of Autophagy
Concurrently, ITSN treatment triggers autophagy, a cellular recycling process that can either promote survival or lead to cell death. The induction of autophagy is evidenced by the increased expression of key autophagic markers, including Beclin-1 and the conversion of microtubule-associated protein 1 light chain 3B (LC3B) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[1][5] Beclin-1 is a core component of the class III phosphatidylinositol 3-kinase (PI3KC3) complex, which is essential for the initiation of the autophagosome.[6][7] The upregulation of these markers signifies the formation of autophagosomes, a hallmark of active autophagy.[1]
Quantitative Efficacy Data
The cytotoxic and pathway-specific inhibitory activities of this compound and its related compound, Toosendanin, have been quantified in various tumor cell lines. The following tables summarize the key reported concentrations and IC50 values.
Table 1: Effective Concentrations for Apoptosis and Autophagy Induction
| Compound | Cell Line | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| This compound | MDA-MB-231, 4T1 | 2.5 µM | Induction of apoptosis and autophagy | [1] |
| Toosendanin | MDA-MB-231, 4T1 | 20 nM | Induction of apoptosis and autophagy |[1] |
Table 2: IC50 Values for Cytotoxicity and Kinase Inhibition
| Compound | Target / Cell Line | IC50 Value | Assay Type | Reference |
|---|---|---|---|---|
| Toosendanin | HL-60 | 28 ng/mL (48h) | Proliferation Inhibition | [3] |
| this compound | TGFβR1 Kinase | 6.732 µmol/L | Kinase Activity Assay |[8] |
Crosstalk with Other Key Signaling Pathways
ITSN's anti-cancer activity is not limited to the direct induction of apoptosis and autophagy. It modulates several other critical signaling pathways implicated in tumor growth, metastasis, and survival.
-
TGF-β/TGFβR1 Pathway : ITSN directly interacts with TGF-β receptor type-1 (TGFβR1), inhibiting its kinase activity.[8] This blocks the downstream TGF-β signaling cascade, which is crucial for the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[8][9]
-
JAK/STAT3 Pathway : In non-small cell lung cancer (NSCLC), ITSN has been shown to interact with and enhance the stability of SHP-2, leading to the inhibition of the JAK/STAT3 signaling pathway.[10]
-
MAPK Pathway : The related compound Toosendanin has been reported to suppress the JNK signaling pathway in HL-60 cells, contributing to its pro-apoptotic effects.[3][4] The broader MAPK pathway, which includes ERK, JNK, and p38, is a central regulator of cell proliferation and apoptosis.[11][12]
Key Experimental Methodologies
The investigation of this compound's effects on tumor cells relies on a set of standardized molecular and cell biology techniques.
References
- 1. Toosendanin and this compound suppress triple-negative breast cancer growth via inducing necrosis, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toosendanin induces apoptosis through suppression of JNK signaling pathway in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Apoptotic Effects of Toosendanin Are Partially Mediated by Activation of Deoxycytidine Kinase in HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcpres.com [jcpres.com]
- 6. The Role of Autophagy-related Proteins of Beclin-1/BECN1, LC3II, and p62/SQSTM1 in Melanoma Tumors | Asian Pacific Journal of Cancer Biology [waocp.com]
- 7. Mechanisms of Autophagy Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound exerts anti-tumor effects in NSCLC by enhancing the stability of SHP-2 and inhibiting the JAK/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of MAP Kinase Pathway by Polyisoprenylated Cysteinyl Amide Inhibitors Causes Apoptosis and Disrupts Breast Cancer Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetic Properties of Isotoosendanin in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of Isotoosendanin, a natural product with demonstrated anti-tumor and anti-inflammatory activities. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes relevant biological pathways to support further research and development of this compound as a potential therapeutic agent.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound and the related compound Toosendanin in rats. This data provides insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Parameter | Value (Mean ± SD) | Units |
| Dose | 200 | mg/kg |
| Cmax | 156.0 ± 40.1 | ng/mL |
| Tmax | 1.83 ± 0.4 | h |
| AUC(0-24h) | 788.2 ± 71.5 | ng·h/mL |
Data sourced from a study by Li et al. (2012).[1][2]
Table 2: Pharmacokinetic Parameters of Toosendanin in Rats Following Intravenous and Oral Administration
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC(0-∞) (µg·h/mL) | Absolute Bioavailability (%) |
| Intravenous | 2 | - | - | - | - |
| Oral | 60 | - | - | - | 9.9 |
Data for the related compound Toosendanin is provided for comparative purposes, as intravenous pharmacokinetic data for this compound is not currently available.[3]
Experimental Protocols
This section details the methodologies employed in the pharmacokinetic studies of this compound and Toosendanin, providing a framework for reproducible research.
This compound Oral Pharmacokinetic Study in Rats
Animal Model: Male Sprague-Dawley rats weighing 220 ± 20 g were used for the study. The animals were housed in standard conditions with a 12-hour light-dark cycle and had free access to food and water, except for a fasting period before and shortly after drug administration.[1]
Drug Formulation and Administration: this compound was prepared as an aqueous suspension in 0.5% carboxymethyl cellulose sodium (CMC-Na) at a concentration of 20 mg/mL. A single oral dose of 200 mg/kg was administered to the rats.[1]
Blood Sampling: Blood samples were collected from the orbital vein into heparinized tubes at the following time points: pre-dose, 0.083, 0.167, 0.5, 1, 2, 3, 5, 8, 12, and 24 hours post-dose. Plasma was separated by centrifugation and stored at -20°C until analysis.[1]
Analytical Method: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of this compound in rat plasma.[1][2] The chromatographic separation was achieved on a Capcell PAK C18 column with a mobile phase consisting of methanol, 10 mM ammonium acetate, and formic acid (80:20:0.1, v/v/v).[1] The mass spectrometric detection was performed using a triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization source in the positive ion mode. Multiple reaction monitoring (MRM) was used for quantification.[1][2]
Pharmacokinetic Analysis: The pharmacokinetic parameters were calculated using a non-compartmental analysis of the plasma concentration-time data.[1]
Toosendanin Intravenous and Oral Pharmacokinetic Study in Rats
Drug Administration: For the intravenous study, a single dose of 2 mg/kg of Toosendanin was administered. For the oral study, a single dose of 60 mg/kg was given.[3]
Analytical Method: An ultra-performance liquid chromatography-electrospray ionization-mass spectrometry (UPLC-ESI-MS) method was used to determine the concentration of Toosendanin in rat plasma.[3]
Pharmacokinetic Analysis: The pharmacokinetic parameters, including absolute bioavailability, were calculated based on the plasma concentration-time data from both intravenous and oral administration routes.[3]
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the oral pharmacokinetic study of this compound and the signaling pathways it is known to modulate.
Caption: Experimental workflow for the oral pharmacokinetic study of this compound in rats.
Caption: this compound inhibits the TGF-β/Smad2/3-GOT2-MYH9 signaling pathway.
Caption: this compound inhibits the JAK/STAT3 signaling pathway by stabilizing SHP-2.
References
- 1. Determination of toosendanin in rat plasma by ultra-performance liquid chromatography-electrospray ionization-mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacokinetics, biodistribution, radiation dosimetry and toxicity studies required for regulatory approval of a phase I clinical trial with 111In-CP04 in medullary thyroid carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Isotoosendanin: A Technical Guide to its Cytotoxic Effects on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotoosendanin (ITSN), a natural triterpenoid extracted from Fructus Meliae Toosendan, is emerging as a compound of significant interest in oncology research. Exhibiting pleiotropic anti-tumor effects, ITSN has demonstrated potent cytotoxic activity against a range of cancer cell lines. This technical guide provides an in-depth overview of the cytotoxic effects of this compound, detailing its mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for researchers. The focus is on its impact on triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC), where it modulates critical signaling pathways to induce cell death and inhibit metastasis.
Quantitative Data Summary
This compound's cytotoxic and inhibitory activities have been quantified across various studies. While a comprehensive IC50 panel for cytotoxicity across numerous cell lines is still a subject of ongoing research, key findings on its effective concentrations and specific inhibitory capacities are summarized below.
| Parameter | Cell Line(s) / Target | Value | Assay Type | Observations |
| Effective Cytotoxic Concentration | MDA-MB-231, 4T1 (Triple-Negative Breast Cancer) | 2.5 µM | Propidium Iodide (PI) Staining / Necrosis & Apoptosis Assay | Induced significant necrosis and apoptosis in TNBC cells.[1] |
| Kinase Inhibitory Activity (IC50) | TGFβR1 (Type I TGF-β Receptor Kinase) | 6.732 µmol/L | In vitro Kinase Assay | Demonstrates direct targeting and inhibition of a key signaling kinase. |
| Comparative Cytotoxicity (IC50) | L-02 (Normal Human Hepatocytes) | 1294.23 µmol/L | Cell Viability Assay | Shows significantly lower cytotoxicity in normal cells compared to its analogue Toosendanin (TSN, IC50 = 3.331 µmol/L), suggesting a favorable therapeutic window.[2] |
Mechanism of Action: Key Signaling Pathways
This compound exerts its anticancer effects by modulating multiple signaling pathways critical for tumor growth, survival, and metastasis.
Inhibition of the TGF-β/Smad Pathway in Triple-Negative Breast Cancer (TNBC)
In TNBC, ITSN has been shown to directly target the TGF-β receptor type-1 (TGFβR1).[3] By binding to the kinase domain of TGFβR1, ITSN inhibits its activity, thereby blocking the downstream phosphorylation of Smad2/3. This disruption of the canonical TGF-β signaling cascade is crucial, as this pathway is a key driver of the epithelial-mesenchymal transition (EMT), a process vital for cancer metastasis. The inhibition of this pathway contributes to the anti-metastatic effects of ITSN observed in TNBC models.[3]
Inhibition of the JAK/STAT3 Pathway in Non-Small Cell Lung Cancer (NSCLC)
In the context of NSCLC, ITSN is reported to exert its anti-tumor effects by targeting the JAK/STAT3 signaling pathway. The mechanism involves enhancing the stability of the protein tyrosine phosphatase SHP-2. This stabilization leads to the inhibition of the JAK/STAT3 pathway, a critical mediator of cell proliferation, survival, and inflammation in many cancers. By suppressing this pathway, ITSN can induce apoptosis and inhibit the growth of NSCLC cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for key experiments used to evaluate the cytotoxic effects of this compound.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (ITSN) stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of ITSN in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of ITSN. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
-
Apoptosis Detection (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: After treating cells with ITSN for the desired time, harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Protein Expression Analysis (Western Blot)
Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by ITSN.
-
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TGFβR1, anti-p-Smad2/3, anti-STAT3, anti-p-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse the cells in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity and normalize to a loading control like β-actin.
-
Experimental Workflow Visualization
A typical workflow for investigating the cytotoxic effects of a compound like this compound is outlined below.
Conclusion
This compound is a promising natural compound with potent and selective cytotoxic effects against various cancer cell lines, particularly triple-negative breast cancer and non-small cell lung cancer. Its mechanisms of action, involving the targeted inhibition of key oncogenic signaling pathways like TGF-β/Smad and JAK/STAT3, underscore its potential as a lead compound for novel anticancer drug development. The methodologies and data presented in this guide offer a foundational resource for researchers aiming to further explore and harness the therapeutic potential of this compound. Future studies should focus on elucidating a broader range of cytotoxic IC50 values and exploring its efficacy in in vivo models to accelerate its translation into clinical applications.
References
Isotoosendanin's Effect on the Tumor Microenvironment: A Technical Guide
Abstract
The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, fostering tumor progression, metastasis, and immunosuppression. Isotoosendanin (ITSN), a natural triterpenoid derived from Fructus Meliae Toosendan, is emerging as a multi-faceted agent capable of modulating the TME. This technical document synthesizes the current understanding of ITSN's mechanisms of action, focusing on its direct inhibition of key signaling pathways that govern cancer cell behavior and its influence on the immune landscape. We detail its role in abrogating TGF-β-induced epithelial-mesenchymal transition, its impact on critical oncogenic pathways such as STAT3, and its ability to induce cancer cell death. Furthermore, we explore the effects of its close analog, Toosendanin (TSN), on reprogramming tumor-associated macrophages (TAMs), providing a comprehensive overview of its therapeutic potential in oncology. This guide presents key quantitative data, detailed experimental protocols, and visual schematics of the underlying signaling pathways to support further research and development.
Core Mechanism: Inhibition of TGF-β Signaling and Metastasis
The transforming growth factor-β (TGF-β) signaling pathway is a critical driver of malignancy within the TME, promoting epithelial-mesenchymal transition (EMT), immunosuppression, and metastasis.[1] ITSN has been identified as a direct inhibitor of this pathway, representing a primary mechanism of its anti-tumor activity, particularly in triple-negative breast cancer (TNBC).[1][2]
Direct Targeting of TGFβR1
ITSN directly interacts with the TGF-β receptor type-1 (TGFβR1), binding to its kinase domain and abrogating its activity.[1][2] This binding prevents the subsequent phosphorylation and activation of the downstream Smad2/3 proteins, effectively halting the TGF-β signaling cascade at an early checkpoint.[1][3] The binding affinity has been quantified with a dissociation constant (KD) of 2.4 x 10-5 mol/L.[1]
Abrogation of Epithelial-Mesenchymal Transition (EMT)
By blocking TGFβR1-Smad2/3 signaling, ITSN reverses the hallmarks of EMT. In TNBC models, ITSN treatment leads to:
-
Increased E-cadherin expression: A key epithelial marker.[1]
-
Decreased Vimentin and α-SMA expression: Key mesenchymal markers.[1]
-
Inhibition of invadopodia formation: Cellular structures crucial for invasion.[1][4]
This reversal of EMT significantly reduces the migratory and invasive capacity of cancer cells, as demonstrated in both in vitro and in vivo models.[1]
Caption: ITSN directly inhibits TGFβR1, blocking Smad2/3 activation and suppressing EMT.
Modulation of the Immune Microenvironment
A key feature of the TME is its immunosuppressive nature. This compound and its analog Toosendanin (TSN) modulate this environment by targeting critical immune signaling pathways and cellular components.
Inhibition of the JAK/STAT3 Pathway
The STAT3 signaling pathway is a central node for tumor cell proliferation, survival, angiogenesis, and immune evasion.[5][6] The ITSN analog, Toosendanin (TSN), has been identified as a potent STAT3 inhibitor.[7][8]
-
Mechanism: TSN directly binds to the SH2 domain of STAT3, which is critical for its activation.[5] This binding blocks STAT3 dimerization and subsequent nuclear translocation, preventing the transcription of its downstream target genes involved in cell survival (e.g., Bcl-xL, Survivin) and metastasis (e.g., MMPs).[5]
-
NSCLC Studies: In non-small cell lung cancer (NSCLC), ITSN has been shown to exert anti-tumor effects by inhibiting the JAK/STAT3 pathway through the enhancement of SHP-2 stability.[9]
Caption: TSN directly inhibits STAT3 activation, blocking downstream oncogenic signaling.
Reprogramming of Tumor-Associated Macrophages (TAMs)
Note: The following data is based on studies of Toosendanin (TSN), a close structural analog of ITSN.
TAMs are a major component of the TME and typically exhibit an M2-like, pro-tumor phenotype that suppresses anti-tumor immunity.[10][11] TSN has been shown to reverse this immunosuppressive activity, particularly in glioblastoma models.[9][12]
-
Phenotypic Shift: TSN treatment inhibits the polarization of macrophages towards the M2-like (anti-inflammatory, CD206+) state and can stimulate a shift towards a more M1-like (pro-inflammatory, anti-tumor) phenotype.[12]
-
Functional Consequences: This reprogramming by TSN leads to enhanced T-cell infiltration into the tumor, increased T-cell activation (higher CD25+), and reduced T-cell exhaustion (lower PD-1, Tim-3).[12] The result is a more robust anti-tumor immune response.
Caption: TSN reprograms pro-tumor M2 macrophages toward an anti-tumor M1 phenotype.
Synergy with Immune Checkpoint Blockade
By mitigating the immunosuppressive TME, ITSN enhances the efficacy of immune checkpoint inhibitors. In TNBC models, the combination of ITSN with an anti-PD-L1 antibody resulted in:
-
Enhanced inhibition of tumor growth compared to either agent alone.[1][2]
-
Increased infiltration of CD8+ T-cells into the tumor.[4]
-
Reduced collagen deposition, which physically impedes immune cell access.[4]
This suggests that ITSN can help convert "cold" tumors (lacking immune infiltration) into "hot" tumors that are more responsive to immunotherapy.[1][2]
Direct Effects on Cancer Cell Viability
Beyond modulating the TME, ITSN exerts direct cytotoxic effects on cancer cells through multiple mechanisms of programmed cell death.
Induction of Apoptosis, Necrosis, and Autophagy
Studies in TNBC cell lines (MDA-MB-231, BT549, and 4T1) show that ITSN and TSN can induce a mix of cell death modalities.[12][13]
-
Apoptosis: Treatment with ITSN (2.5 μM) or TSN (20 nM) leads to the cleavage of pro-caspase-3 and pro-caspase-9 and a decrease in the anti-apoptotic protein Bcl-xL.[13]
-
Necrosis: Propidium iodide (PI) staining confirmed an increase in necrotic cells following treatment.[13]
-
Autophagy: Increased expression of autophagy markers LC3B and Beclin 1 was observed.[13]
Caption: ITSN induces multiple forms of programmed cell death in cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies of this compound and Toosendanin.
Table 1: Binding Affinity and Cytotoxicity of this compound (ITSN)
| Parameter | Target/Cell Line | Value | Cancer Type | Reference |
|---|---|---|---|---|
| KD | TGFβR1 | 2.4 x 10-5 M | N/A | [1] |
| IC50 | L-02 (Normal Hepatocytes) | 1294.23 µM | N/A | [1] |
| Effective Conc. | MDA-MB-231, 4T1 | 2.5 µM | TNBC |[13] |
Note: The high IC50 in normal hepatocytes compared to the effective concentration in cancer cells suggests a favorable therapeutic window.[1]
Table 2: Effective Concentrations of Toosendanin (TSN) in Functional Assays
| Parameter | Cell Line | Value | Cancer Type | Reference |
|---|
| Effective Conc. | MDA-MB-231, 4T1 | 20 nM | TNBC |[13] |
Inferred Effects and Future Directions
Potential for Anti-Angiogenic Activity
While direct studies on ITSN and angiogenesis are limited, its known mechanisms strongly suggest anti-angiogenic potential. Both the TGF-β and STAT3 pathways are potent regulators of angiogenesis, primarily through the transcriptional control of Vascular Endothelial Growth Factor (VEGF).[1][8][10] By inhibiting these pathways, ITSN and TSN likely reduce the secretion of pro-angiogenic factors from both cancer cells and TAMs, thereby starving the tumor of its blood supply.[8]
Myeloid-Derived Suppressor Cells (MDSCs)
Myeloid-derived suppressor cells (MDSCs) are another key immunosuppressive cell population in the TME.[2][14][15][16][17] To date, there is no direct published evidence investigating the effect of this compound or Toosendanin on MDSC function or accumulation. Given the profound immunomodulatory effects observed on TAMs and T-cells, investigating the impact of ITSN on MDSCs represents a critical and promising area for future research.
Key Experimental Protocols
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in protein levels and phosphorylation states (e.g., p-Smad2/3, E-cadherin, Vimentin, STAT3).
-
Lysate Preparation: Homogenize cells or tumor tissues in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
Electrophoresis: Separate 20-40 µg of protein per sample on an 8-12% SDS-PAGE gel.
-
Transfer: Transfer separated proteins to a PVDF membrane. The transfer can be performed overnight at 30 mA or for 1-2 hours at 100 mA.[1][18]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Smad2/3, anti-STAT3) diluted in blocking buffer overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: After further washing, visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1] Normalize band density to a loading control like β-actin.
Transwell Migration and Invasion Assay
This assay quantifies the effect of ITSN on cancer cell motility.[1][5][19][20][21]
-
Cell Preparation: Culture cancer cells (e.g., MDA-MB-231) to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to the assay.[20]
-
Chamber Setup: Use a 24-well plate with 8-μm pore size polycarbonate membrane inserts (e.g., Corning Transwell).[1]
-
For Invasion Assay: Coat the top of the membrane with a thin layer of Matrigel (or a similar basement membrane extract) and allow it to solidify for 30-60 minutes at 37°C.[19]
-
For Migration Assay: No coating is needed.
-
-
Seeding: Resuspend serum-starved cells in serum-free medium containing ITSN at various concentrations. Seed 2 x 104 to 5 x 104 cells into the upper chamber.[1]
-
Chemoattractant: Add complete medium (containing 10% FBS) as a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate for 12-48 hours (duration depends on cell type) at 37°C in a 5% CO₂ incubator.
-
Analysis:
-
Remove non-migrated cells from the top of the membrane with a cotton swab.
-
Fix the cells on the underside of the membrane with methanol or paraformaldehyde.
-
Stain the migrated/invaded cells with 0.1% crystal violet for 15-30 minutes.[19]
-
Gently wash the insert and allow it to dry.
-
Count the stained cells in several random fields of view under an inverted microscope to quantify migration/invasion.
-
In Vivo Xenograft Tumor Model
This workflow assesses the in vivo efficacy of ITSN on tumor growth and metastasis.[1][8]
Caption: General experimental workflow for an in vivo xenograft study.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological modulation of myeloid-derived suppressor cells to dampen inflammation [frontiersin.org]
- 3. Toosendanin induces ferroptosis in gastrointestinal stromal tumor cells through the regulation of the NCOA4 ferritinophagy pathway: implications for tumor proliferation, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 6. Toosendanin demonstrates promising antitumor efficacy in osteosarcoma by targeting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toosendanin demonstrates promising antitumor efficacy in osteosarcoma by targeting STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule toosendanin reverses macrophage-mediated immunosuppression to overcome glioblastoma resistance to immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Small-molecule toosendanin reverses macrophage-mediated immunosuppression to overcome glioblastoma resistance to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toosendanin and this compound suppress triple-negative breast cancer growth via inducing necrosis, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunosuppressive Effects of Myeloid-Derived Suppressor Cells in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tumor-induced myeloid-derived suppressor cell subsets exert either inhibitory or stimulatory effects on distinct CD8+ T-cell activation events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting Myeloid-Derived Suppressor Cells to Enhance the Antitumor Efficacy of Immune Checkpoint Blockade Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Qualitative Analysis of Total Complement Activation by Western Blot - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. clyte.tech [clyte.tech]
The Botanical Treasury of Isotoosendanin: A Technical Guide to Its Natural Origins and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotoosendanin, a naturally occurring triterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the natural sources and the intricate biosynthetic pathway of this promising compound. By consolidating quantitative data, detailing experimental methodologies, and visualizing complex biological processes, this document serves as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
This compound is a secondary metabolite primarily isolated from the plant species Melia toosendan, a tree native to southwestern China that is also known as Fructus Meliae Toosendan or Cortex Meliae.[1][2] This plant has a history of use in traditional Chinese medicine. The compound is classified as a limonoid, a subclass of highly oxygenated and modified triterpenes.[3][4]
Quantitative Analysis
While specific quantitative data for this compound is not extensively reported in the available literature, studies on the closely related and co-occurring limonoid, toosendanin, provide valuable insights into the typical yields from Melia toosendan. The concentration of these compounds can vary depending on the specific part of the plant, geographical location, and time of harvest.
| Plant Material | Compound | Concentration (mg/g dry weight) | Analytical Method | Reference |
| Bark of Melia azedarach (Yanhe, Guizhou) | Toosendanin | 5.160 | HPLC | [5] |
| Bark of Melia azedarach (Xixiang, Shaanxi) | Toosendanin | 4.679 | HPLC | [5] |
| Bark of Melia toosendan (Fugou, Henan) | Toosendanin | 4.223 | HPLC | [5] |
| Fruit of Melia toosendan (Hangzhou, Zhejiang) | Toosendanin | 0.800 | HPLC | [5] |
Note: The data presented is for toosendanin, a structurally similar limonoid found in the same plant sources. This information is provided as an illustrative example of limonoid content in Melia species.
Biosynthesis of this compound
The biosynthesis of this compound is a complex enzymatic process that follows the general pathway of triterpenoid and limonoid synthesis in plants. While the precise enzymatic steps leading to this compound have not been fully elucidated, a general understanding can be derived from studies on related compounds within the Meliaceae family.[3][4]
The biosynthesis originates from the ubiquitous isoprenoid pathway, which produces the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[6][7]
Proposed Biosynthetic Pathway
The proposed pathway can be broadly divided into three main stages:
-
Formation of the Triterpenoid Backbone: The cytosolic mevalonate (MVA) pathway provides the precursors for the synthesis of farnesyl pyrophosphate (FPP).[2][8] Two molecules of FPP are then joined to form the C30 precursor, squalene, which is subsequently epoxidized to 2,3-oxidosqualene.[2][9] This linear precursor is then cyclized by oxidosqualene cyclases (OSCs) to form a tetracyclic triterpenoid skeleton, such as tirucallane or euphane.[3][4]
-
Formation of the Limonoid Skeleton: The tetracyclic triterpenoid undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s).[6][7] A key step in limonoid biosynthesis is a Wagner-Meerwein rearrangement.[3][4] Subsequently, four carbon atoms are cleaved from the side chain, leading to the formation of a characteristic 17-β-furan ring, a hallmark of limonoids.[3][4]
-
Tailoring and Diversification: The basic limonoid skeleton is further modified by a suite of tailoring enzymes, including additional CYP450s and UDP-dependent glycosyltransferases (UGTs), which introduce various functional groups and glycosidic moieties, leading to the vast structural diversity of limonoids, including this compound.[6][7]
Experimental Protocols
The elucidation of the biosynthetic pathway of natural products like this compound involves a combination of phytochemical and molecular biology techniques. Below are detailed methodologies for key experiments typically employed in this field of research.
Extraction and Isolation of this compound
This protocol describes a general method for the extraction and isolation of this compound from Melia toosendan.
-
Plant Material Preparation: The dried and powdered fruits or bark of Melia toosendan are used as the starting material.
-
Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period or under reflux. The extraction is typically repeated multiple times to ensure complete recovery of the target compounds.
-
Solvent Removal: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning using a series of immiscible solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Chromatographic Purification: The fraction enriched with this compound (typically the ethyl acetate fraction) is further purified using various chromatographic techniques, including:
-
Column Chromatography: Using silica gel or reversed-phase C18 material as the stationary phase and a gradient of solvents as the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): A semi-preparative or preparative HPLC system with a suitable column (e.g., C18) is used for the final purification of this compound to a high degree of purity.
-
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).
Elucidation of the Biosynthetic Pathway
Determining the enzymatic steps in a biosynthetic pathway is a more complex endeavor that often involves the following approaches:
-
Transcriptome Analysis: High-throughput sequencing of the transcriptome (RNA-Seq) of Melia toosendan tissues actively producing this compound can identify candidate genes encoding biosynthetic enzymes (e.g., OSCs, CYP450s, UGTs) based on their expression levels.
-
Gene Cloning and Heterologous Expression: Candidate genes are cloned and expressed in a heterologous host system, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (a model plant).
-
In Vitro Enzyme Assays: The expressed enzymes are purified, and their activity is tested in vitro by providing the putative substrate and analyzing the reaction products using techniques like HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Gene Silencing/Knockout: Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to silence or knock out the candidate genes in Melia toosendan (if a transformation protocol is available). A decrease or absence of this compound production in the modified plants would confirm the involvement of the targeted gene.
-
Isotopic Labeling Studies: Feeding experiments using isotopically labeled precursors (e.g., ¹³C-glucose or ¹³C-mevalonate) can trace the incorporation of these labels into the final this compound molecule, providing evidence for the proposed biosynthetic route.
Conclusion
This compound stands out as a compelling natural product with significant therapeutic potential. A thorough understanding of its natural sources and biosynthetic pathway is crucial for its sustainable production and future development as a pharmaceutical agent. While the complete enzymatic cascade leading to this compound is yet to be fully mapped, the general principles of triterpenoid and limonoid biosynthesis provide a solid framework for ongoing and future research. The methodologies outlined in this guide offer a roadmap for scientists to further unravel the complexities of this compound's biosynthesis, paving the way for metabolic engineering approaches to enhance its production and facilitate its journey from a natural curiosity to a clinically valuable compound.
References
- 1. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]
- 2. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology [frontiersin.org]
- 5. Identification of key enzymes responsible for protolimonoid biosynthesis in plants: Opening the door to azadirachtin production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 7. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tracing the biosynthetic origin of limonoids and their functional groups through stable isotope labeling and inhibition in neem tree (Azadirachta indica) cell suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triterpenoid Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isotoosendanin for Cell Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotoosendanin (ITSN), a natural triterpenoid extracted from Fructus Meliae Toosendan, has emerged as a potent inhibitor of cancer cell migration and invasion.[1][2][3] Particularly in aggressive cancers like triple-negative breast cancer (TNBC), ITSN demonstrates significant anti-metastatic properties.[1][2][3][4][5] These application notes provide a detailed overview of the mechanism of action of this compound and standardized protocols for assessing its effects on cell migration and invasion.
Mechanism of Action: Inhibition of the TGF-β Signaling Pathway
This compound exerts its anti-metastatic effects primarily by targeting the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical driver of the Epithelial-Mesenchymal Transition (EMT).[1][2][3] EMT is a cellular process where epithelial cells acquire mesenchymal, fibroblast-like properties, leading to enhanced motility and invasiveness.[6][7]
ITSN directly binds to and inhibits the kinase activity of the TGF-β receptor type-1 (TGFβR1).[1][2] This action blocks the phosphorylation of the downstream signaling molecules Smad2 and Smad3 (Smad2/3).[1][3] The inhibition of Smad2/3 activation leads to the suppression of EMT-related transcription factors such as Snail and ZEB1.[8][9]
The key molecular changes induced by this compound include:
-
Upregulation of epithelial markers: Increased expression of E-cadherin, which is crucial for cell-cell adhesion.[1][8]
-
Downregulation of mesenchymal markers: Decreased expression of proteins like Vimentin, α-SMA, and N-cadherin, which are associated with a migratory phenotype.[1][6]
-
Inhibition of invadopodia formation: Prevents the formation of these actin-rich protrusions that are critical for extracellular matrix degradation and invasion.[1][2]
A further downstream effect of ITSN-mediated TGF-β pathway inhibition is the decreased expression of Glutamate Oxaloacetate Transaminase 2 (GOT2).[4][5] Reduced GOT2 levels lead to the degradation of MYH9, a protein involved in regulating mitochondrial fission and lamellipodia formation, further contributing to the suppression of cell migration and invasion.[4][5]
Quantitative Data Summary
The inhibitory effects of this compound on the migration and invasion of various triple-negative breast cancer cell lines are summarized below. Studies have consistently shown a concentration-dependent inhibition.[1]
| Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |
| MDA-MB-231 | Wound Healing | Concentration-dependent | Reduced wound closure | [1] |
| BT549 | Wound Healing | Concentration-dependent | Reduced wound closure | [1] |
| 4T1 | Wound Healing | Concentration-dependent | Reduced wound closure | [1] |
| MDA-MB-231 | Transwell Invasion | Concentration-dependent | Decreased number of invading cells | [1] |
| BT549 | Transwell Invasion | Concentration-dependent | Decreased number of invading cells | [1] |
| 4T1 | Transwell Invasion | Concentration-dependent | Decreased number of invading cells | [1] |
| MDA-MB-231 | Transwell Migration | 100 nM, 1000 nM | Markedly reduced cell migration | [1] |
| BT549 | Transwell Migration | 100 nM, 1000 nM | Markedly reduced cell migration | [1] |
| 4T1 | Transwell Migration | 100 nM, 1000 nM | Markedly reduced cell migration | [1] |
Experimental Protocols
Detailed methodologies for Transwell migration and invasion assays to evaluate the efficacy of this compound are provided below. These assays are fundamental for quantifying the migratory and invasive potential of cancer cells in vitro.[10][11][12][13]
Transwell Cell Migration Assay
This assay measures the ability of cells to move through a porous membrane in response to a chemoattractant.
Materials:
-
Transwell chambers (8-μm pore size)
-
24-well plates
-
Cancer cell lines (e.g., MDA-MB-231, BT549, 4T1)
-
Cell culture medium with and without Fetal Bovine Serum (FBS)
-
This compound (ITSN)
-
Vehicle control (e.g., DMSO)
-
4% Paraformaldehyde (PFA)
-
0.1% Crystal Violet stain
-
Cotton swabs
Protocol:
-
Cell Preparation: Culture cells to ~80% confluency. The day before the assay, starve the cells by replacing the growth medium with serum-free medium for 12-24 hours.
-
Assay Setup:
-
Place Transwell chambers into a 24-well plate.
-
Add 600 μL of cell culture medium supplemented with 10% FBS (chemoattractant) to the lower chamber of each well.
-
Harvest and resuspend the starved cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Cell Seeding and Treatment:
-
Add 200 μL of the cell suspension (containing 2 x 10^4 cells) to the upper chamber of each Transwell.[1]
-
Add the desired concentrations of this compound or vehicle control to the upper chamber.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.[1]
-
Staining and Quantification:
-
After incubation, carefully remove the medium from the upper and lower chambers.
-
Use a cotton swab to gently scrape off the non-migrated cells from the inner surface of the upper chamber.[1]
-
Fix the cells that have migrated to the bottom surface of the membrane with 4% PFA for 20 minutes.
-
Stain the fixed cells with 0.1% crystal violet for 30 minutes.[1]
-
Gently wash the chambers with water to remove excess stain and allow them to air dry.
-
Image the stained cells using an inverted microscope.
-
Quantify the number of migrated cells by counting cells in several random fields of view or by dissolving the stain and measuring the absorbance.
-
Transwell Cell Invasion Assay
This assay is similar to the migration assay but includes a layer of extracellular matrix (ECM) that cells must degrade and invade to pass through the membrane.
Materials:
-
All materials listed for the migration assay.
-
Matrigel or a similar basement membrane extract.
-
Cold, serum-free cell culture medium.
Protocol:
-
Coating the Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute the Matrigel with cold, serum-free medium according to the manufacturer's instructions.
-
Add a thin layer (e.g., 50 μL) of the diluted Matrigel to the upper surface of the Transwell membrane.
-
Incubate the plate at 37°C for at least 1 hour to allow the Matrigel to solidify.
-
-
Cell Preparation, Seeding, Treatment, and Incubation: Follow steps 1, 2, 3, and 4 from the Transwell Cell Migration Assay protocol. The incubation time may need to be extended to 48 hours to allow for invasion.
-
Staining and Quantification: Follow step 5 from the Transwell Cell Migration Assay protocol.
Conclusion
This compound is a promising natural compound for inhibiting cancer cell migration and invasion by targeting the TGF-β/TGFβR1 signaling axis. The provided protocols offer a standardized method for researchers to investigate and quantify the anti-metastatic potential of this compound and other novel therapeutic agents in a laboratory setting.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-exerts-inhibition-on-triple-negative-breast-cancer-through-abrogating-tgf-induced-emt-via-directly-targeting-tgf-r1 - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Epithelial–Mesenchymal Transition on the Immune Landscape in Breast Cancer [mdpi.com]
- 7. EMT markers | Abcam [abcam.com]
- 8. A natural product toosendanin inhibits epithelial-mesenchymal transition and tumor growth in pancreatic cancer via deactivating Akt/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 11. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Western Blot Analysis of Isotoosendanin-Treated Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotoosendanin (ITSN), a natural triterpenoid extracted from Fructus Meliae Toosendan, has demonstrated significant anti-tumor effects, particularly in aggressive cancers such as triple-negative breast cancer (TNBC). ITSN has been shown to induce apoptosis and autophagy, and inhibit cancer cell migration and invasion.[1][2] At the molecular level, ITSN exerts its effects by modulating key signaling pathways involved in tumorigenesis and metastasis. Western blot analysis is a critical immunodetection technique to elucidate the mechanism of action of ITSN by quantifying the changes in protein expression levels within these pathways.
This document provides detailed application notes and protocols for performing Western blot analysis on cancer cells treated with this compound, with a focus on the Transforming Growth Factor-beta (TGF-β) and PI3K/Akt/mTOR signaling pathways.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the observed changes in protein expression in cancer cells following treatment with this compound, based on Western blot analyses from published studies. While precise fold-change data is often not explicitly stated in the literature, the observed qualitative changes are documented.
Table 1: Effect of this compound on Proteins in the TGF-β Signaling Pathway and Epithelial-Mesenchymal Transition (EMT) Markers in Triple-Negative Breast Cancer (TNBC) Cells
| Target Protein | Cellular Process | Observed Change with ITSN Treatment | Reference |
| p-Smad2/3 | TGF-β Signaling | Decreased | [3] |
| Total Smad2/3 | TGF-β Signaling | No significant change | [3] |
| Snail | EMT Transcription Factor | Decreased | [3] |
| ZEB1 | EMT Transcription Factor | Decreased | [3] |
| E-cadherin | Epithelial Marker | Increased | [3] |
| Vimentin | Mesenchymal Marker | Decreased | [3] |
| α-SMA | Mesenchymal Marker | Decreased | [3] |
| FSP1 | Mesenchymal Marker | Decreased | [3] |
| GOT2 | Downstream of Smad2/3 | Decreased | [4] |
Table 2: Effect of this compound on Apoptosis-Related Proteins in Cancer Cells
| Target Protein | Cellular Process | Observed Change with ITSN/TSN Treatment | Reference |
| Pro-caspase-3 | Apoptosis | Decreased | [1] |
| Bcl-xL | Anti-apoptosis | Decreased | [1] |
Note: Data for some apoptosis-related proteins are derived from studies on Toosendanin (TSN), a closely related compound to ITSN.
Signaling Pathways and Experimental Workflow
This compound-Modulated TGF-β Signaling Pathway
The diagram below illustrates the mechanism by which this compound inhibits the TGF-β signaling pathway, thereby suppressing epithelial-mesenchymal transition (EMT) and cancer metastasis.
Caption: this compound inhibits TGF-β signaling by targeting the TGFβR1 receptor.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for performing Western blot analysis of this compound-treated cancer cells.
Caption: Workflow for Western blot analysis of this compound-treated cells.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Culture: Culture cancer cells (e.g., MDA-MB-231, BT549 for TNBC) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Seed cells in culture plates and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound (e.g., 0, 100, 300, 1000 nM) for a specified duration (e.g., 24-48 hours). A vehicle control (e.g., DMSO) should be included. For studies involving signaling pathway activation, cells may be co-treated with an agonist (e.g., 10 ng/mL TGF-β) and this compound.[3]
Protein Extraction and Quantification
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice using RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[3]
-
Homogenization: Scrape the adherent cells and transfer the lysate to a microcentrifuge tube. For tumor tissues, homogenize in ice-cold lysis buffer.[3]
-
Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blot Protocol
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 10-12% acrylamide concentration, depending on the molecular weight of the target protein). Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.[3]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control, such as β-actin, to correct for variations in protein loading.[3]
Discussion on the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. While this compound's inhibitory effects on the TGF-β pathway are well-documented, its direct and quantitative impact on the PI3K/Akt/mTOR pathway in cancer cells is an area requiring further investigation. Future studies employing Western blot analysis to quantify the phosphorylation status and total protein levels of key components of this pathway, such as Akt, mTOR, and their downstream effectors like p70S6K and 4E-BP1, in this compound-treated cells will be valuable in fully elucidating its anti-cancer mechanisms.
Conclusion
Western blot analysis is an indispensable tool for characterizing the molecular effects of this compound on cancer cells. The protocols and data presented here provide a framework for researchers to investigate the impact of this promising natural compound on key signaling pathways, thereby contributing to the development of novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing Surface Plasmon Resonance to Characterize the Binding of Isotoosendanin to TGFβR1
Introduction
Isotoosendanin (ITSN), a natural triterpenoid compound, has demonstrated significant potential in cancer therapy, particularly in the context of triple-negative breast cancer (TNBC).[1] Its mechanism of action involves the direct inhibition of key signaling pathways that drive tumor progression and metastasis.[2][3][4] A crucial molecular target of ITSN is the Transforming growth factor-β receptor type-1 (TGFβR1), a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway.[2][4] This pathway is frequently dysregulated in cancer, promoting processes such as epithelial-mesenchymal transition (EMT), invasion, and immunosuppression.[2]
Surface Plasmon Resonance (SPR) is a powerful, label-free, and real-time optical biosensing technique used to study biomolecular interactions.[5][6] It allows for the precise measurement of binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant), providing invaluable insights into drug-target engagement.[5][6][7] This application note details the use of SPR to characterize the binding of this compound to its target protein, TGFβR1.
Principle of the Assay
In a typical SPR experiment for a small molecule-protein interaction, the larger molecule (the protein, in this case, TGFβR1) is immobilized on the surface of a sensor chip. The small molecule (this compound) is then flowed over this surface at various concentrations. The binding of the small molecule to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in Resonance Units (RU). By analyzing the rate of signal increase during the association phase and the rate of signal decrease during the dissociation phase, the kinetic parameters of the interaction can be determined.
Quantitative Data Summary
The interaction between this compound and TGFβR1 has been quantitatively assessed using SPR, yielding the following binding parameters.
| Parameter | Value | Reference |
| Analyte | This compound (ITSN) | [2] |
| Ligand | Transforming growth factor-β receptor type-1 (TGFβR1) | [2] |
| Dissociation Constant (KD) | 2.4 x 10-5 M (24 µM) | [2] |
| IC50 (Kinase Activity) | 6.732 µM | [3] |
Signaling Pathway
This compound exerts its therapeutic effects by directly binding to TGFβR1, which in turn inhibits the downstream TGF-β/Smad signaling pathway. This inhibition prevents the phosphorylation and subsequent nuclear translocation of Smad2/3, transcription factors that regulate the expression of genes involved in EMT and other pro-metastatic processes.
Caption: this compound's inhibition of the TGF-β/Smad signaling pathway.
Experimental Protocols
This section provides a detailed protocol for performing an SPR assay to measure the binding of this compound to TGFβR1.
Materials and Reagents
-
SPR Instrument: Biacore T200 or similar
-
Sensor Chip: CM7 sensor chip
-
Immobilization Reagents:
-
Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)
-
Immobilization buffer: 10 mM Sodium acetate, pH 5.0
-
-
Running Buffer: PBS-P buffer (Phosphate-buffered saline with 0.05% (v/v) Surfactant P20), containing 5% DMSO
-
Ligand: Recombinant human TGFβR1 protein
-
Analyte: this compound, dissolved in 100% DMSO to create a stock solution, then serially diluted in running buffer.
-
Regeneration Solution: (if necessary, to be determined empirically) e.g., 10 mM Glycine-HCl, pH 2.5
Experimental Workflow
References
- 1. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 6. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Isotoosendanin in Plasma
Audience: This document is intended for researchers, scientists, and professionals in drug development and pharmacokinetics who require a validated method for quantifying Isotoosendanin in plasma samples.
Introduction
This compound is a significant bioactive triterpenoid compound isolated from Meliae cortex. Its various pharmacological activities have prompted further investigation into its pharmacokinetic properties to understand its absorption, distribution, metabolism, and excretion (ADME) profile. A sensitive, accurate, and reliable analytical method is crucial for determining the concentration of this compound in biological matrices.
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in rat plasma. The protocol employs a straightforward protein precipitation technique for sample preparation and utilizes an internal standard for accurate quantification, making it suitable for preclinical pharmacokinetic studies.[1]
Experimental Protocols
Instrumentation and Reagents
-
LC System: Agilent 1100 HPLC system or equivalent.[1]
-
MS System: Triple quadrupole mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source.[1]
-
Analytical Column: Capcell PAK C18, 100 × 4.6 mm.[1]
-
Reagents: this compound (purity ≥99%), Genistein (Internal Standard), Methanol (HPLC grade), Formic Acid, Ammonium Acetate.[1]
Liquid Chromatography Conditions
The chromatographic separation is achieved using a C18 column with a gradient mobile phase.
| Parameter | Condition |
| Analytical Column | Capcell PAK C18 (100 × 4.6 mm)[1] |
| Mobile Phase | Methanol / 10 mM Ammonium Acetate / Formic Acid (80:20:0.1, v/v/v)[1] |
| Flow Rate | 0.6 mL/min[1] |
| Injection Volume | 20 µL[1][2] |
| Column Temperature | 30°C[1] |
| Total Run Time | A short run time is achieved with these conditions. |
Mass Spectrometry Conditions
The analysis is performed on a triple quadrupole mass spectrometer using an APCI source in positive ion mode. Detection is carried out in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.[1]
| Parameter | Condition |
| Ionization Mode | Positive Ion APCI[1][2] |
| MRM Transition (this compound) | m/z 557 → 437[1][2] |
| Fragmentor Energy (this compound) | 135 V[1] |
| Collision Energy (this compound) | 15 V[1][2] |
| MRM Transition (Genistein - IS) | m/z 271 → 215[1][2] |
| Fragmentor Energy (Genistein - IS) | 155 V[1] |
| Collision Energy (Genistein - IS) | 25 V[1][2] |
| Gas Temperature | 350°C[1] |
| Gas Flow | 5 L/min[1] |
| Nebulizer Pressure | 20 psi[1] |
| Capillary Voltage | 4,500 V[1] |
Preparation of Solutions
-
Stock Solutions: Prepare primary stock solutions of this compound and Genistein (IS) at a concentration of 1.0 mg/mL in methanol.[2]
-
Working Solutions:
-
Calibration Standards: Serially dilute the this compound stock solution with a methanol-water (50:50, v/v) mixture to create working solutions for calibration curve points.[2]
-
Quality Control (QC) Samples: Use a separate stock weighing to prepare working solutions for QC samples at low, medium, and high concentrations.[2]
-
Internal Standard (IS): Dilute the Genistein stock solution with methanol-water (50:50, v/v) to achieve a working concentration of 2,000 ng/mL.[2]
-
-
Plasma Standards and QCs: To prepare the final calibration standards, add 50 µL of the appropriate working solution to 50 µL of blank plasma.[2]
Sample Preparation Protocol
A simple protein precipitation method is used for the extraction of this compound and the internal standard from plasma.[1]
Caption: Experimental workflow for this compound quantification.
Protocol Steps:
-
Pipette a 50 µL aliquot of the plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[1][2]
-
Add 50 µL of methanol to the tube.
-
Add 50 µL of the Genistein internal standard working solution (2,000 ng/mL).[1][2]
-
Centrifuge the tube at 11,000 rpm for 5 minutes to precipitate proteins.[1][2]
-
Carefully transfer a 20 µL aliquot of the clear supernatant for injection into the LC-MS/MS system.[1][2]
Method Validation and Performance
The method was validated for specificity, sensitivity, linearity, precision, accuracy, recovery, and stability.[1]
Linearity and Sensitivity
The method demonstrates excellent linearity over the specified concentration range.
| Parameter | Result |
| Calibration Range | 2.0 - 2,000 ng/mL[1][2] |
| Correlation Coefficient (r) | > 0.99[1] |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL[1] |
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated using QC samples at three concentration levels. The original study reported acceptable precision and accuracy for all QC levels.[1]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
| Low (LQC) | 5.00[2] | <15% | <15% | ±15% |
| Medium (MQC) | 100[2] | <15% | <15% | ±15% |
| High (HQC) | 1,800[2] | <15% | <15% | ±15% |
| Note: Italicized values represent typical acceptance criteria as the source material confirmed satisfactory results without providing specific percentages. |
Recovery and Matrix Effect
The protein precipitation extraction method yielded satisfactory and consistent recovery for both this compound and the internal standard. The method showed negligible matrix effects, ensuring that endogenous plasma components did not interfere with quantification.[1]
Caption: Logical relationship for data quantification.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and accurate approach for the quantification of this compound in plasma.[1] The simple protein precipitation sample preparation allows for high throughput, and the use of an APCI source provides a stable and robust signal.[1][2] This validated method is well-suited for pharmacokinetic analysis and can be readily implemented in drug development and research laboratories.[1]
References
Application Notes and Protocols for Isotoosendanin in Research
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed protocols for the preparation and application of Isotoosendanin (ITSN), a natural triterpenoid compound, for in vitro and in vivo research. This compound has garnered significant interest for its anti-inflammatory, analgesic, and anti-cancer properties.[1][2]
Physicochemical Properties and Handling
Understanding the fundamental properties of this compound is critical for accurate and reproducible experimental results.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 97871-44-8 | [1][3][4] |
| Molecular Formula | C₃₀H₃₈O₁₁ | [1][3] |
| Molecular Weight | 574.62 g/mol | [1][3] |
| Appearance | Powder | [3] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [3] |
| Purity | Typically 95% - 99% | [4] |
Storage and Stability:
-
Solid Form: Store the powdered compound in a well-closed container, protected from light, and desiccated at -20°C for long-term storage.[3][4]
-
Stock Solutions: Prepare solutions on the day of use whenever possible.[4] If advance preparation is necessary, store stock solutions in tightly sealed aliquots to avoid repeated freeze-thaw cycles.[1]
In Vitro Study Protocols
Preparation of Stock Solutions
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Protocol: Preparing a 10 mM DMSO Stock Solution
-
Materials:
-
This compound powder (MW: 574.62 g/mol )
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Calculation:
-
To prepare 1 mL of a 10 mM stock solution, weigh out 5.75 mg of this compound.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 574.62 g/mol * 1000 mg/g = 5.7462 mg/mL
-
-
Procedure:
-
Aseptically weigh 5.75 mg of this compound powder and place it into a sterile vial.
-
Add 1 mL of sterile DMSO to the vial.
-
To aid dissolution, gently warm the tube to 37°C and vortex or sonicate in an ultrasonic bath until the solid is completely dissolved.[1] A solubility of up to 25 mg/mL (43.51 mM) is achievable in DMSO with warming and sonication.[1]
-
Dispense into single-use aliquots (e.g., 20 µL) to minimize freeze-thaw cycles.
-
Store aliquots as recommended (-20°C for short-term, -80°C for long-term).[1]
-
Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the DMSO stock solution in cell culture medium.
Protocol: Preparing Working Concentrations
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[5]
-
Sterile tubes
-
-
Procedure:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤ 0.1%. Prepare a "vehicle control" with the same final concentration of DMSO to treat control cells.[5]
-
Data Presentation: Effective Concentrations of this compound In Vitro
| Cell Line(s) | Concentration Range | Observed Effect | Source(s) |
| MDA-MB-231, BT549, 4T1 (TNBC) | 100 nM - 1000 nM | Concentration-dependent reduction of cell migration and invasion. | [5] |
| MDA-MB-231, 4T1 (TNBC) | 2.5 µM (2500 nM) | Induction of necrosis and apoptosis. | [6] |
| MDA-MB-231, BT549, 4T1 (TNBC) | Best inhibitory effect on TNBC cells compared to other tumor cells. | [3][6] |
Example Experiment: Cell Viability Assay (MTT-based)
This protocol assesses the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
General workflow for in vitro cell-based assays with this compound.
In Vivo Study Protocols
Formulation for Animal Administration
For oral administration, this compound must be formulated in a non-toxic vehicle.
Protocol: Preparing an Oral Gavage Suspension
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% Sodium Carboxymethylcellulose (CMC-Na) in sterile water, or a solution of 5% DMSO, 40% PEG300, and 55% sterile water)
-
Sterile tubes, mortar and pestle (optional)
-
-
Procedure:
-
Calculate the total amount of this compound required for the entire study cohort based on the highest dose and number of animals.
-
Weigh the required amount of this compound powder.
-
To create a suspension, gradually add the vehicle to the powder while triturating with a mortar and pestle to ensure a fine, homogenous suspension.
-
Alternatively, for formulations containing DMSO, first dissolve the this compound in the DMSO component, then add the other vehicle components (e.g., PEG300, water) sequentially while vortexing.
-
Prepare the formulation fresh daily before administration to ensure stability. Keep the suspension under constant agitation (e.g., on a stir plate) during dosing to prevent settling.
-
Data Presentation: Reported Dosage for In Vivo Studies
| Animal Model | Administration Route | Dosage | Study Type | Source(s) |
| Rat | Oral | 200 mg/kg | Pharmacokinetics | [3] |
| Mouse | Not specified (likely oral or i.p. for efficacy studies) | Not specified in search results | Anti-tumor efficacy in TNBC xenograft models | [5] |
Example Experiment: Tumor Xenograft Efficacy Study
This protocol outlines a general workflow for testing the anti-tumor efficacy of this compound in a mouse model.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ 4T1 cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose).
-
Treatment: Administer this compound or vehicle control daily via oral gavage.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status.
-
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the animals and harvest tumors for further analysis (e.g., histology, Western blot).
References
- 1. glpbio.com [glpbio.com]
- 2. abmole.com [abmole.com]
- 3. This compound | CAS:97871-44-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. CAS 97871-44-8 | this compound [phytopurify.com]
- 5. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Isotoosendanin in Combination with Anti-PD-L1 Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the synergistic anti-tumor effects of Isotoosendanin (ITSD) in combination with anti-Programmed Death-Ligand 1 (anti-PD-L1) therapy.
Introduction
This compound (ITSD), a natural triterpenoid, has emerged as a promising agent in oncology.[1][2] This document outlines the mechanistic basis for combining ITSD with immune checkpoint blockade, specifically anti-PD-L1 therapy, and provides detailed protocols for preclinical evaluation. The central hypothesis is that ITSD remodels the immunosuppressive tumor microenvironment (TME), thereby enhancing the efficacy of anti-PD-L1 treatment.[1]
Mechanism of Action and Rationale for Combination Therapy
ITSD's primary mechanism of action relevant to this combination therapy is its ability to directly target and inhibit the Transforming Growth Factor-β (TGF-β) signaling pathway.[1] TGF-β is a pleiotropic cytokine that plays a crucial role in promoting an immunosuppressive TME by:
-
Inhibiting the function of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.[1]
-
Promoting the differentiation of regulatory T cells (Tregs).[1]
-
Inducing epithelial-to-mesenchymal transition (EMT), which can create a physical barrier to immune cell infiltration.[1]
By inhibiting the TGF-β receptor 1 (TGFβR1), ITSD can abrogate these immunosuppressive effects, leading to an improved anti-tumor immune response.[1] This sets the stage for a synergistic interaction with anti-PD-L1 therapy. Anti-PD-L1 antibodies block the interaction between PD-L1 on tumor cells and the PD-1 receptor on activated T cells, which prevents T-cell exhaustion and restores their tumor-killing capabilities.
The combination of ITSD and anti-PD-L1 is hypothesized to work through a dual mechanism: ITSD "primes" the TME for an effective immune response by reducing TGF-β-mediated immunosuppression, while anti-PD-L1 "unleashes" the full potential of the infiltrating T cells to attack and eliminate tumor cells.
Data Presentation
The following tables summarize quantitative data from preclinical studies evaluating the efficacy of this compound (ITSD) in combination with anti-PD-L1 therapy in a murine model of triple-negative breast cancer (TNBC).
Table 1: In Vivo Tumor Growth Inhibition in a 4T1 TNBC Mouse Model
| Treatment Group | Dose and Schedule | Mean Tumor Weight (g) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1.5 ± 0.3 | - |
| ITSD Monotherapy | 1 mg/kg/day | 1.1 ± 0.2 | 26.7 |
| Anti-PD-L1 Monotherapy | 6.6 mg/kg/week | 1.0 ± 0.2 | 33.3 |
| ITSD + Anti-PD-L1 | 1 mg/kg/day + 6.6 mg/kg/week | 0.4 ± 0.1 | 73.3 |
Table 2: Survival Analysis in a 4T1 TNBC Mouse Model
| Treatment Group | Median Survival (days) | Increase in Median Survival vs. Control (%) |
| Vehicle Control | 25 | - |
| ITSD Monotherapy | 30 | 20 |
| Anti-PD-L1 Monotherapy | 32 | 28 |
| ITSD + Anti-PD-L1 | 42 | 68 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of ITSD on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., 4T1, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (ITSD)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of ITSD in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the ITSD dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve ITSD, e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blotting for PD-L1 and p-SMAD2/3
This protocol is to assess the effect of ITSD on TGF-β signaling and PD-L1 expression.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PD-L1, anti-p-SMAD2/3, anti-SMAD2/3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify band intensity and normalize to a loading control like β-actin.
In Vivo Murine Tumor Model
This protocol outlines the establishment of a syngeneic mouse tumor model to evaluate the in vivo efficacy of the combination therapy.
Materials:
-
Syngeneic mouse tumor cell line (e.g., 4T1 for BALB/c mice)
-
Female BALB/c mice (6-8 weeks old)
-
This compound (ITSD)
-
Anti-mouse PD-L1 antibody
-
Vehicle control solution
-
Isotype control antibody
-
Calipers
-
Syringes and needles
Procedure:
-
Inject 1 x 10^6 4T1 cells subcutaneously into the mammary fat pad of female BALB/c mice.
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle, ITSD, anti-PD-L1, ITSD + anti-PD-L1).
-
Administer treatments as per the defined schedule (e.g., ITSD daily via oral gavage, anti-PD-L1 intraperitoneally twice a week).
-
Continue to monitor tumor growth and body weight regularly.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., flow cytometry, immunohistochemistry).
-
Monitor a separate cohort of mice for survival analysis.
Flow Cytometry for Tumor-Infiltrating Immune Cells
This protocol is for the analysis of immune cell populations within the tumor microenvironment.
Materials:
-
Excised tumors
-
Tumor digestion buffer (e.g., Collagenase D, DNase I in RPMI)
-
FACS buffer (PBS with 2% FBS)
-
Red blood cell lysis buffer
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3)
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
Flow cytometer
Procedure:
-
Mince the tumor tissue and incubate in tumor digestion buffer for 30-60 minutes at 37°C with agitation.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Treat with red blood cell lysis buffer if necessary.
-
Wash the cells with FACS buffer.
-
Block Fc receptors with Fc block for 10 minutes.
-
Stain with a cocktail of fluorochrome-conjugated antibodies for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
Acquire data on a flow cytometer and analyze the different immune cell populations.
Visualizations
Caption: this compound inhibits the TGF-β signaling pathway.
Caption: ITSD and anti-PD-L1 synergistic anti-tumor mechanism.
Caption: Preclinical evaluation workflow.
References
Application Note: Evaluating the Anti-Proliferative Effects of Isotoosendanin using a Colony Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotoosendanin, a natural triterpenoid compound, has demonstrated significant anti-tumor activity, particularly in triple-negative breast cancer (TNBC). Its mechanism of action involves the direct inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway. This compound binds to the TGF-β receptor type 1 (TGFβR1), thereby blocking downstream signaling cascades that are crucial for cancer cell proliferation, migration, and survival.[1][2][3] The colony formation assay, also known as a clonogenic assay, is a robust in vitro method to assess the long-term proliferative capacity of single cells and the cytotoxic effects of therapeutic agents.[4][5] This application note provides a detailed protocol for performing a colony formation assay to evaluate the efficacy of this compound in cancer cell lines.
Principle of the Assay
The colony formation assay measures the ability of a single cell to undergo enough divisions to form a visible colony, which is typically defined as a cluster of at least 50 cells.[4] By treating cancer cells with this compound and subsequently allowing them to grow for an extended period, the assay can quantify the drug's impact on the cells' ability to reproduce and form colonies. A reduction in the number and/or size of colonies in treated wells compared to untreated controls indicates the anti-proliferative or cytotoxic effect of the compound.
This compound's Mechanism of Action: Inhibition of the TGF-β Pathway
This compound exerts its anti-cancer effects by directly targeting and inhibiting TGFβR1, a key receptor in the TGF-β signaling pathway.[1][2] This pathway, when dysregulated in cancer, promotes tumor progression, metastasis, and immunosuppression. By binding to TGFβR1, this compound prevents the phosphorylation and activation of downstream mediators like Smad2 and Smad3, effectively halting the signal transduction that drives cancer cell growth and survival.[1][3]
This compound inhibits the TGF-β signaling pathway.
Experimental Protocol
This protocol is optimized for adherent cancer cell lines, such as the triple-negative breast cancer cell lines MDA-MB-231, BT549, and 4T1, in which this compound has shown activity.
Materials
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
6-well cell culture plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol
-
Staining solution: 0.5% crystal violet in 25% methanol
-
Deionized water
Procedure
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and neutralize with complete medium.
-
Perform a cell count and determine cell viability.
-
Seed a low density of cells into 6-well plates. The optimal seeding density should be determined empirically for each cell line but typically ranges from 200 to 1000 cells per well. Ensure even distribution of cells by gently swirling the plates.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range to test is 0.1 µM to 10 µM, based on published data showing activity in the low micromolar range. A vehicle control (DMSO) at the same final concentration as the highest this compound dose should be included.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired treatment duration. This can be a continuous exposure for the entire duration of colony growth (7-14 days) or a shorter exposure (e.g., 24-72 hours), after which the drug-containing medium is replaced with fresh complete medium.
-
-
Colony Growth:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 7 to 14 days, or until visible colonies are present in the control wells.
-
If the incubation period is long, it may be necessary to change the medium every 3-4 days to replenish nutrients.
-
-
Fixation and Staining:
-
Carefully aspirate the medium from the wells.
-
Gently wash the wells once with PBS.
-
Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry completely.
-
Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Remove the crystal violet solution and gently wash the plates with deionized water until the excess stain is removed.
-
Allow the plates to air dry.
-
-
Colony Counting and Data Analysis:
-
Visually inspect the plates and count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells.
-
Colonies can be counted manually or by using an automated colony counter or imaging software.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
Plating Efficiency (PE) = (Number of colonies formed in control / Number of cells seeded in control) x 100%
-
Surviving Fraction (SF) = (Number of colonies formed after treatment / (Number of cells seeded x PE))
-
-
Experimental Workflow
Colony formation assay workflow with this compound.
Data Presentation
The quantitative data from the colony formation assay should be summarized in a table for clear comparison between different treatment groups.
| Treatment Group | This compound (µM) | Number of Cells Seeded | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| Vehicle Control | 0 (DMSO) | 500 | 125 ± 10 | 25 | 1.00 |
| Treatment 1 | 0.1 | 500 | 105 ± 8 | N/A | 0.84 |
| Treatment 2 | 1.0 | 500 | 60 ± 5 | N/A | 0.48 |
| Treatment 3 | 2.5 | 500 | 25 ± 4 | N/A | 0.20 |
| Treatment 4 | 5.0 | 500 | 5 ± 2 | N/A | 0.04 |
| Treatment 5 | 10.0 | 500 | 0 ± 0 | N/A | 0.00 |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell line and experimental conditions.
Conclusion
The colony formation assay is a valuable tool for assessing the long-term anti-proliferative effects of this compound. By following this detailed protocol, researchers can obtain reproducible and quantifiable data on the efficacy of this promising anti-cancer compound. The inhibition of colony formation by this compound provides strong evidence of its potential as a therapeutic agent targeting the TGF-β signaling pathway in cancer.
References
- 1. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 5. agilent.com [agilent.com]
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for Isotoosendanin Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotoosendanin (ITSN), a natural triterpenoid, has demonstrated significant anti-tumor activity, particularly in triple-negative breast cancer (TNBC). Understanding the direct molecular targets of ITSN is crucial for elucidating its mechanism of action and for the development of targeted cancer therapies. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a ligand (such as a small molecule drug) with its protein target in a physiologically relevant environment, including intact cells and tissues. This technique relies on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability. These application notes provide a comprehensive overview and detailed protocols for utilizing CETSA to identify and validate the protein targets of this compound.
Principle of CETSA
The foundation of CETSA lies in the ligand-induced thermal stabilization of proteins. When a protein is heated, it denatures and aggregates. The temperature at which half of the protein population is denatured is known as the melting temperature (Tm). The binding of a ligand to its target protein can increase the energy required to denature the protein, resulting in a higher Tm. By treating cells with a compound of interest, subjecting them to a temperature gradient, and then quantifying the amount of soluble protein at each temperature, a melting curve can be generated. A shift in this curve compared to untreated controls indicates a direct interaction between the compound and the target protein.
Identified Target of this compound: TGFβR1
Studies have successfully employed CETSA to identify the transforming growth factor-beta receptor 1 (TGFβR1) as a direct target of this compound.[1] ITSN binds to the kinase domain of TGFβR1, inhibiting its activity and subsequently blocking the downstream TGF-β signaling pathway, which is known to be involved in cancer progression and metastasis.[2][3][4]
Quantitative Data Summary
While specific numerical melting temperature (Tm) shifts are not always published in a tabular format, the stabilizing effect of this compound on its target can be summarized. The following table represents the qualitative and conceptual quantitative outcomes from CETSA experiments investigating the interaction between this compound and TGFβR1.
| Target Protein | Compound | Cell Line | Assay Type | Observed Effect on Thermal Stability | Reference |
| TGFβR1 (kinase domain) | This compound (1000 nmol/L) | MDA-MB-231 (cell lysates) | Temperature-gradient CETSA | Increased thermal stability | [1] |
| TGFβR1 | This compound | TNBC cells | Concentration-dependent CETSA | Increased thermal stability | [1] |
Experimental Protocols
This section provides detailed protocols for performing CETSA to validate the interaction between this compound and its target protein, TGFβR1.
Protocol 1: Temperature-Gradient CETSA with Western Blotting
This protocol is designed to determine the melting curve of a target protein in the presence and absence of this compound.
Materials:
-
Cell culture reagents for your chosen cell line (e.g., MDA-MB-231)
-
This compound (ITSN)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Refrigerated centrifuge
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-TGFβR1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or DMSO as a vehicle control.
-
Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by scraping or trypsinization.
-
Wash the cells with ice-cold PBS and pellet them by centrifugation.
-
Resuspend the cell pellet in PBS containing a protease inhibitor cocktail to a final concentration of approximately 1 x 10^7 cells/mL.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes (e.g., 50 µL per tube).
-
Place the tubes in a thermocycler and heat them at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-8 minutes.[2][5][6] Include an unheated control sample (room temperature or 37°C).
-
After heating, cool the samples to room temperature for 3 minutes.
-
-
Cell Lysis:
-
Separation of Soluble Fraction:
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE and perform Western blotting according to standard procedures.
-
Probe the membrane with a primary antibody against the target protein (TGFβR1) and a loading control (e.g., β-actin).
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Normalize the intensity of the target protein band to the loading control.
-
Plot the normalized intensity of the soluble target protein as a function of temperature for both the this compound-treated and control samples.
-
The shift in the melting curve indicates the thermal stabilization of the target protein by this compound.
-
Protocol 2: Isothermal Dose-Response CETSA (ITDR-CETSA)
This protocol is used to determine the potency of this compound in stabilizing its target protein at a fixed temperature.
Procedure:
-
Cell Culture and Preparation:
-
Follow steps 1 and 2 from Protocol 1 to culture and harvest the cells.
-
-
Compound Treatment:
-
Resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension and treat with a serial dilution of this compound (e.g., ranging from nanomolar to micromolar concentrations). Include a DMSO control.
-
Incubate for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Heat all samples at a single, fixed temperature for 3-8 minutes. This temperature should be chosen from the melting curve generated in Protocol 1, typically a temperature where there is a significant but not complete precipitation of the target protein in the control sample.
-
-
Lysis, Fractionation, and Analysis:
-
Follow steps 4-7 from Protocol 1 to lyse the cells, separate the soluble fraction, and perform Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them.
-
Plot the normalized intensity of the soluble target protein as a function of the this compound concentration.
-
This will generate a dose-response curve from which the EC50 (the concentration of this compound that results in 50% of the maximal protein stabilization) can be determined.
-
Visualizations
CETSA Experimental Workflow
Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).
This compound-TGFβR1 Signaling Pathway
Caption: this compound inhibits the TGF-β signaling pathway by directly targeting TGFβR1.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. 2.5. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
Application Notes and Protocols: Monitoring Isotoosendanin-Induced Autophagy with the RFP-GFP-LC3 Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. The tandem fluorescent protein-tagged LC3 (RFP-GFP-LC3) assay is a widely used and reliable method for monitoring autophagic flux. This assay takes advantage of the different pH sensitivities of Green Fluorescent Protein (GFP) and Red Fluorescent Protein (RFP). In the neutral environment of the autophagosome, both GFP and RFP fluoresce, appearing as yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the acid-stable RFP continues to fluoresce, resulting in red puncta. An increase in yellow puncta and a decrease in red puncta are indicative of impaired autophagic flux.
Isotoosendanin, a natural triterpenoid compound, and its close analog Toosendanin (TSN), have been shown to modulate autophagy. Studies on TSN indicate that it acts as a late-stage autophagy inhibitor by elevating lysosomal pH and impairing the function of lysosomal proteases.[1][2][3] This application note provides a detailed protocol for utilizing the RFP-GFP-LC3 assay to investigate and quantify this compound-induced autophagy in mammalian cells.
Data Presentation
The following table summarizes quantitative data from studies on the related compound Toosendanin (TSN), which can serve as a reference for designing experiments and anticipating results with this compound.
| Treatment | Cell Line | Duration (hours) | Concentration (µM) | Observed Effect on Autophagic Flux | Reference |
| Toosendanin | MDA-MB-231 | 24 | 1 | Increased number of yellow puncta (autophagosomes) | [1][2] |
| Toosendanin | MDA-MB-436 | 24 | 1 | Increased number of yellow puncta (autophagosomes) | [1][2] |
| Toosendanin | HepG2 | 6 | 1, 5, 10, 20 | Dose-dependent accumulation of GFP-LC3 puncta | [4] |
| Toosendanin | HepG2 | 2, 6, 12, 24 | 10 | Time-dependent accumulation of GFP-LC3 puncta | [4] |
| SN-38 (Irinotecan metabolite) | MDA-MB-231 | 24 | 0.1 | Increased number of red puncta (autolysosomes) | [1] |
| SN-38 + Toosendanin | MDA-MB-231 | 24 | 0.1 + 1 | Inhibition of autolysosome formation (yellow puncta) | [1] |
Experimental Protocols
Materials and Reagents
-
Cell Lines: HeLa, HepG2, or MDA-MB-231 cells stably or transiently expressing the ptfLC3 (mRFP-GFP-LC3) plasmid.
-
Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution prepared in DMSO.
-
Control Compounds:
-
Positive Control for Autophagy Inhibition: Chloroquine (50 µM) or Bafilomycin A1 (100 nM).
-
Positive Control for Autophagy Induction: Rapamycin (100 nM) or Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy.
-
-
Transfection Reagent: (If using transient transfection) Lipofectamine 3000 or similar.
-
Mounting Medium: Mounting medium with DAPI for nuclear counterstaining.
-
Imaging Equipment: Confocal or high-content fluorescence microscope with appropriate filters for GFP (Ex: 488 nm, Em: 500-550 nm) and RFP (Ex: 561 nm, Em: 570-620 nm).
-
Flow Cytometer: (Optional) A flow cytometer capable of detecting GFP and RFP fluorescence.
Experimental Workflow
Caption: Experimental workflow for the RFP-GFP-LC3 assay.
Step-by-Step Protocol
1. Cell Seeding and Culture:
-
Seed cells expressing RFP-GFP-LC3 in a glass-bottom dish or on coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
If performing transient transfection, transfect cells with the ptfLC3 plasmid according to the manufacturer's protocol and allow for protein expression for 24-48 hours.
2. This compound Treatment:
-
Prepare a working solution of this compound in complete cell culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of this compound (e.g., a range of 1-20 µM).
-
Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the this compound-treated cells.
-
Positive Control (Inhibition): Cells treated with Chloroquine (50 µM) or Bafilomycin A1 (100 nM).
-
Positive Control (Induction): Cells treated with Rapamycin (100 nM) or starved in EBSS.
-
-
Incubate the cells for the desired time points (e.g., 6, 12, 24, or 48 hours) at 37°C in a 5% CO2 incubator.
3. Data Acquisition by Fluorescence Microscopy:
-
After treatment, wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Acquire images using a confocal or fluorescence microscope. Capture images in the GFP, RFP, and DAPI channels for each field of view. Use consistent acquisition settings (e.g., laser power, exposure time, gain) for all samples.
4. Image Analysis and Quantification:
-
Open the acquired images in ImageJ or other image analysis software.
-
Merge the GFP and RFP channels to visualize yellow (colocalized) and red-only puncta.
-
For each cell, count the number of yellow (autophagosomes) and red (autolysosomes) puncta.
-
Calculate the average number of puncta per cell for each treatment condition.
-
Autophagic flux can be assessed by the ratio of red puncta to yellow puncta. A decrease in this ratio upon this compound treatment suggests an inhibition of autophagic flux.
5. Data Acquisition and Analysis by Flow Cytometry (Optional):
-
After treatment, harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in FACS buffer (PBS with 1% FBS).
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in both the GFP and RFP channels.
-
Gate on the live, single-cell population.
-
For each cell, calculate the ratio of RFP to GFP fluorescence intensity. An increase in the RFP/GFP ratio indicates a progression of autophagy, while a decrease or stabilization compared to an autophagy inducer suggests a blockage in the flux.
Signaling Pathway
The proposed mechanism of action for this compound, based on studies of Toosendanin, involves the inhibition of late-stage autophagy by disrupting lysosomal function.
Caption: Proposed signaling pathway of this compound-induced autophagy inhibition.
Interpretation of Results
-
Induction of Autophagy (e.g., by starvation or Rapamycin): An increase in both yellow and red puncta, with a significant population of red-only puncta, indicates a functional and active autophagic flux.
-
Inhibition of Autophagic Flux at a Late Stage (e.g., by Chloroquine, Bafilomycin A1, or this compound): An accumulation of yellow puncta (autophagosomes) with a concurrent decrease in red puncta (autolysosomes) suggests that the fusion of autophagosomes with lysosomes or the degradation within autolysosomes is blocked.
-
This compound Treatment: Based on the effects of Toosendanin, treatment with this compound is expected to result in a dose- and time-dependent increase in the number of yellow puncta and a decrease in the formation of red puncta, indicating an inhibition of autophagic flux at the lysosomal degradation step.
Conclusion
The RFP-GFP-LC3 assay is a powerful tool for elucidating the effects of this compound on autophagy. By providing a quantitative measure of autophagic flux, this assay can help to characterize the mechanism of action of this compound and its potential as a therapeutic agent targeting autophagy-related pathways. The detailed protocols and expected outcomes presented in this application note provide a solid foundation for researchers to initiate their investigations into the biological activities of this promising natural compound.
References
- 1. Toosendanin, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2021110071A1 - Methods for inducing intermittent fasting and modulating autophagy - Google Patents [patents.google.com]
- 3. Induction of autophagy, a promising approach for treating liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toosendanin Induces Hepatocyte Damage by Inhibiting Autophagic Flux via TFEB-Mediated Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Isotoosendanin as a Chemical Probe for TGF-β Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT).[1][2] Dysregulation of this pathway is implicated in various diseases, notably in promoting tumor progression, metastasis, and fibrosis.[3][4][5] The development of specific chemical probes to dissect and inhibit this pathway is therefore of high interest in both basic research and therapeutic development.
Isotoosendanin (ITSN), a natural triterpenoid compound, has been identified as a potent and direct inhibitor of the TGF-β pathway.[6][7] It functions by specifically targeting the TGF-β type I receptor (TGFβR1), also known as activin receptor-like kinase 5 (ALK5), and abrogating its kinase activity.[6][7][8] This property makes this compound an effective chemical probe for investigating the roles of TGFβR1 kinase activity in various biological contexts, particularly in the study of TGF-β-induced EMT and cancer metastasis.[6][9][10]
Mechanism of Action
TGF-β signaling is initiated when a TGF-β ligand binds to its type II receptor (TGFβR2), which then recruits and phosphorylates the type I receptor, TGFβR1.[2][6] This phosphorylation activates the TGFβR1 kinase, which in turn phosphorylates the downstream effector proteins SMAD2 and SMAD3 (R-SMADs).[2][11] Phosphorylated SMAD2/3 then forms a complex with SMAD4, translocates to the nucleus, and regulates the transcription of target genes involved in processes like EMT.[3][11]
This compound exerts its inhibitory effect by directly interacting with the kinase domain of TGFβR1.[6][7] This binding event blocks the kinase activity of TGFβR1, thereby preventing the phosphorylation of SMAD2/3 and halting the downstream signaling cascade.[6][8] Studies have shown that ITSN specifically interferes with the binding of SMAD2/3 to TGFβR1 without altering the interaction between TGFβR1 and TGFβR2.[6]
Quantitative Data
This compound's interaction with TGFβR1 and its effect on the signaling pathway have been quantified through various assays. This data is crucial for determining appropriate experimental concentrations and understanding its potency.
Table 1: Biochemical and Biophysical Properties of this compound
| Parameter | Value | Method | Target | Source |
|---|---|---|---|---|
| IC₅₀ | 6732 nM | Kinase Activity Assay | TGFβR1 (ALK5) | [8] |
| Binding Affinity (KD) | 2.4 x 10⁻⁵ mol/L | Surface Plasmon Resonance (SPR) | TGFβR1 | [6] |
| Virtual Docking Affinity | -8.0 kcal/mol | Computational Docking | TGFβR1 |[6] |
Table 2: Cellular Effects of this compound on EMT Markers in TGF-β-stimulated TNBC cells
| Marker Type | Protein | Effect of this compound | Cellular Location | Function | Source |
|---|---|---|---|---|---|
| Epithelial | E-cadherin | Expression Increased | Cell-cell junctions | Cell adhesion | [6][8] |
| Mesenchymal | Vimentin | Expression Decreased | Cytoplasm | Cytoskeletal integrity, migration | [6][8] |
| Mesenchymal | α-SMA | Expression Decreased | Cytoplasm | Contractility, motility | [6][8] |
| Mesenchymal | FSP1 | Expression Decreased | Cytoplasm | Fibroblast marker, motility | [6][8] |
| Transcription Factor | Snail | Expression Decreased | Nucleus | Represses E-cadherin | [6][8] |
| Transcription Factor | ZEB1 | Expression Decreased | Nucleus | Represses epithelial genes |[6][8] |
Experimental Protocols
The following are detailed protocols for key experiments to study TGF-β signaling using this compound.
Western Blot for Phospho-SMAD2/3 and EMT Markers
This protocol is used to quantify changes in protein expression and phosphorylation following this compound treatment.
Materials:
-
Cell lines (e.g., MDA-MB-231, BT549, or other TGF-β responsive cells)
-
Cell culture medium, FBS, and supplements
-
Recombinant Human TGF-β1
-
This compound (ITSN)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Primary antibodies: anti-phospho-SMAD2/3, anti-SMAD2/3, anti-E-cadherin, anti-Vimentin, anti-Snail, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
PVDF membrane
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
Procedure:
-
Cell Culture: Plate cells at a density of 2 x 10⁵ cells/well in 6-well plates and allow them to adhere overnight.
-
Treatment:
-
Serum-starve the cells for 6-12 hours if necessary to reduce basal signaling.
-
Pre-treat cells with various concentrations of ITSN (e.g., 100, 300, 1000 nM) or DMSO (vehicle control) for 1-2 hours.[8]
-
Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for the desired time (e.g., 30-60 minutes for p-SMAD2/3, 24-48 hours for EMT markers).[6]
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with 100 µL of RIPA buffer containing inhibitors. Scrape cells and transfer lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Quantification and Sample Prep:
-
Determine protein concentration using a BCA assay.
-
Normalize all samples to the same concentration with lysis buffer.
-
Add Laemmli buffer to 20-30 µg of protein, and boil at 95°C for 5 minutes.
-
-
Western Blotting:
-
Load samples onto an SDS-PAGE gel and run electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Apply ECL substrate and visualize bands using a chemiluminescence detection system.[12]
-
Quantify band intensity using software like ImageJ, normalizing to the loading control (β-actin).
-
Immunoprecipitation (IP) for TGFβR1-SMAD2/3 Interaction
This protocol determines if ITSN inhibits the physical interaction between TGFβR1 and its substrate, SMAD2/3.
Materials:
-
Cell lysates prepared as in the Western Blot protocol.
-
Primary antibodies for IP: anti-SMAD2/3 or anti-TGFβR1.
-
Control IgG antibody (from the same species as the IP antibody).
-
Protein A/G magnetic beads or agarose beads.
-
IP Lysis Buffer (typically milder than RIPA, e.g., Tris-based buffer with 1% Triton X-100).
-
Wash Buffer (IP Lysis Buffer with lower detergent concentration).
-
Elution Buffer (e.g., Glycine-HCl, pH 2.5 or Laemmli buffer).
Procedure:
-
Cell Treatment and Lysis: Treat cells with DMSO or ITSN followed by TGF-β stimulation as described previously. Lyse cells using a non-denaturing IP Lysis Buffer.
-
Pre-clearing Lysates: Add Protein A/G beads to 500-1000 µg of protein lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Pellet the beads and collect the supernatant.
-
Immunoprecipitation:
-
Add 2-4 µg of anti-SMAD2/3 antibody (or control IgG) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation. Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of cold Wash Buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding 2X Laemmli buffer and boiling for 5-10 minutes.
-
-
Analysis: Analyze the eluted samples by Western Blot using an anti-TGFβR1 antibody to detect the co-immunoprecipitated protein.[6] A reduced TGFβR1 signal in the ITSN-treated sample indicates inhibition of the interaction.[6]
Cell Migration / Wound Healing Assay
This assay assesses the functional effect of ITSN on cell migration, a key feature of EMT.
Materials:
-
Cells cultured to confluence in 12-well or 24-well plates.
-
200 µL pipette tips or a specialized wound-making tool.
-
Culture medium with reduced serum (e.g., 1-2% FBS) to minimize proliferation.
-
This compound and TGF-β1.
-
Microscope with a camera.
Procedure:
-
Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.
-
Creating the Wound: Gently scratch a straight line across the center of the monolayer with a sterile 200 µL pipette tip.
-
Washing and Treatment:
-
Wash the cells twice with PBS to remove dislodged cells.
-
Replace with fresh, low-serum medium containing different concentrations of ITSN (or DMSO) with or without TGF-β1 (10 ng/mL).
-
-
Imaging:
-
Immediately capture an image of the wound at time 0h.
-
Incubate the plate at 37°C.
-
Capture images of the same field at subsequent time points (e.g., 12h, 24h).
-
-
Analysis:
-
Measure the width of the wound at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the 0h time point. A delay in closure in ITSN-treated wells indicates inhibition of migration.[6]
-
TGFβR1 (ALK5) Kinase Activity Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of TGFβR1.
Materials:
-
TGFβR1 Kinase Enzyme System (commercially available kit, e.g., from Promega or BPS Bioscience).
-
Substrate (e.g., a generic kinase substrate or a specific SMAD-derived peptide).
-
ATP.
-
This compound at various concentrations.
-
ADP-Glo™ Kinase Assay reagents (or similar luminescence-based detection system).
Procedure:
-
Assay Setup: Prepare a reaction mixture containing the kinase buffer, the TGFβR1 enzyme, its substrate, and ATP according to the kit's instructions.
-
Inhibition: Add serial dilutions of this compound or DMSO (vehicle control) to the reaction wells.
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the kinase reaction to proceed.[6]
-
Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This depletes the remaining ATP.
-
Add the Kinase Detection Reagent, which converts the generated ADP into ATP and uses it to drive a luciferase reaction.
-
-
Measurement: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[8]
References
- 1. youtube.com [youtube.com]
- 2. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Transforming Growth Factor‐β Pathway: Biological Functions and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-exerts-inhibition-on-triple-negative-breast-cancer-through-abrogating-tgf-induced-emt-via-directly-targeting-tgf-r1 - Ask this paper | Bohrium [bohrium.com]
- 11. Inhibition of Transforming Growth Factor-β/Smad Signaling Improves Regeneration of Small-for-Size Rat Liver Grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toosendanin Induces Hepatocyte Damage by Inhibiting Autophagic Flux via TFEB-Mediated Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Isotoosendanin Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Isotoosendanin in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
This compound (ITSN) is a natural triterpenoid compound isolated from Fructus Meliae Toosendan. Its primary anticancer mechanism involves the direct inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway. Specifically, this compound binds to the TGF-β receptor type 1 (TGFβR1), abrogating its kinase activity. This blockage prevents the downstream phosphorylation of Smad2/3 proteins, inhibiting their translocation to the nucleus and subsequent regulation of target gene transcription involved in processes like epithelial-mesenchymal transition (EMT), cell migration, and invasion.[1][2][3]
Q2: How should I prepare and store a stock solution of this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO.
Stock Solution Preparation and Storage Protocol:
| Step | Instruction |
| 1. Reconstitution | Dissolve this compound powder in high-quality, sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). To aid dissolution, you can warm the tube to 37°C and use an ultrasonic bath. |
| 2. Aliquoting | Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. |
| 3. Storage | Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect the stock solution from light. |
| 4. Working Solution | On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. |
Q3: What are the typical working concentrations of this compound for cell viability assays?
The optimal concentration of this compound will vary depending on the cell line and the duration of the experiment. Based on published studies, cytotoxic effects have been observed in various cancer cell lines at concentrations ranging from the nanomolar to the low micromolar range. For example, in studies with triple-negative breast cancer cell lines like MDA-MB-231 and 4T1, concentrations around 2.5 µM have been used.[4][5] It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values for this compound in various cancer cell lines. This data can serve as a starting point for determining the appropriate concentration range for your experiments.
| Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~2.5 | [4][5] |
| BT549 | Triple-Negative Breast Cancer | Not specified, but effective | [4][5] |
| 4T1 | Murine Triple-Negative Breast Cancer | ~2.5 (for apoptosis induction) | [4][5] |
| A549 | Non-Small Cell Lung Cancer | Not specified, but shows anti-tumor efficacy | [6] |
| Various Tumor Cells | General | Obvious cytotoxicity | [4][5] |
Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., incubation time, cell density, assay type). It is essential to determine the IC50 value empirically for your specific experimental setup.
Experimental Protocols
Detailed Methodology for MTT Cell Viability Assay with this compound
This protocol outlines the steps for performing a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the effect of this compound on cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Troubleshooting Guides
Q4: My cell viability results are inconsistent. What could be the problem?
Inconsistent results can arise from several factors. Refer to the following troubleshooting guide for potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outermost wells of the plate, or fill them with PBS to maintain humidity. |
| Low signal or no dose-response | This compound concentration is too low, incubation time is too short, incorrect assay used for the cell line. | Test a wider and higher range of this compound concentrations. Increase the incubation time. Ensure the chosen viability assay is suitable for your cell line's metabolic activity. |
| High background in control wells | Contamination of reagents or culture, interference from this compound. | Use fresh, sterile reagents. Check for microbial contamination. Test for direct interference of this compound with the assay reagents in a cell-free system. |
| Unexpected increase in viability at high concentrations | Compound precipitation, off-target effects. | Visually inspect the wells for any precipitate. If observed, prepare fresh dilutions. Consider the possibility of hormetic effects at certain concentrations. |
Q5: Could this compound interfere with the MTT assay?
While specific studies on this compound's interference with MTT assays are limited, it is a possibility with natural compounds. Here are potential interference mechanisms and how to address them:
-
Antioxidant Properties: If this compound has antioxidant properties, it could potentially reduce the MTT reagent non-enzymatically, leading to a false-positive signal for cell viability.
-
Solution: To test for this, include control wells with this compound in cell-free medium with the MTT reagent. Any color change would indicate direct reduction. If interference is observed, consider using a different viability assay that is not based on redox reactions, such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye exclusion assay (e.g., Trypan Blue).
-
-
Colorimetric Interference: If this compound has a color that absorbs light near the wavelength used to measure formazan (570 nm), it could interfere with the absorbance reading.
-
Solution: Measure the absorbance of this compound in the culture medium at 570 nm. If it has significant absorbance, this value should be subtracted from the final readings.
-
Mandatory Visualizations
References
Troubleshooting low efficacy of Isotoosendanin in in vivo models
This technical support center provides troubleshooting guidance for researchers encountering low efficacy with Isotoosendanin (ITSN) in in vivo models. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (ITSN) has been shown to exert its effects through multiple pathways. Primarily, it is known to be a direct inhibitor of TGF-β receptor type-1 (TGFβR1), abrogating its kinase activity and blocking the downstream TGF-β signaling pathway.[1][2] This inhibition reverses the epithelial-mesenchymal transition (EMT) induced by TGF-β.[1] Additionally, ITSN can inhibit the JAK/STAT3 signaling pathway by directly targeting and enhancing the stability of SHP-2, a protein tyrosine phosphatase.[3][4]
Q2: In which in vivo models has this compound demonstrated anti-tumor efficacy?
A2: this compound has shown significant anti-tumor efficacy in preclinical models of triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC).[3][4] Specifically, it has been effective in TNBC xenograft models (including MDA-MB-231, BT549, and 4T1 cells) where it reduced metastasis.[1] It has also demonstrated anti-inflammatory effects in models of vascular permeability and edema.[3]
Q3: How should this compound be prepared for in vivo administration?
A3: While specific formulation details can be study-dependent, a common approach for lipophilic compounds like ITSN involves creating a suspension for oral or parenteral administration. For example, in some studies, ITSN has been administered via intraperitoneal injection or oral gavage.[2][5] A solvent system comprising DMSO, PEG300, and ethanol has been used to improve the solubility of similar compounds for oral administration in mice.[6] It is critical to ensure the compound is properly dissolved or homogenously suspended to ensure consistent dosing.
Troubleshooting Guide: Low In Vivo Efficacy
Q4: We are observing low or inconsistent efficacy of this compound in our animal model. What are the potential causes and how can we troubleshoot this?
A4: Low efficacy of ITSN in vivo can stem from several factors related to the compound itself, its administration, or the experimental model. Below is a breakdown of potential issues and corresponding troubleshooting steps.
Category 1: Formulation and Administration
Q5: Could our formulation be compromising the compound's activity?
A5: Yes, improper formulation is a common cause of low efficacy for poorly soluble compounds.
-
Solubility and Vehicle: ITSN is a lipophilic molecule with low aqueous solubility.[7][8] If the compound precipitates out of solution or is not uniformly suspended in the vehicle, the administered dose will be inaccurate.
-
Troubleshooting:
-
Verify Solubility: Test the solubility of your ITSN batch in the chosen vehicle at the desired concentration.
-
Optimize Vehicle: Consider using a vehicle known to improve the solubility of lipophilic compounds, such as a mixture of DMSO, PEG300, and saline or ethanol.[6] For oral administration, lipid-based formulations can also be explored.[9]
-
Ensure Homogeneity: If using a suspension, ensure it is vortexed thoroughly before each administration to guarantee uniform delivery.
-
-
Q6: Is our route of administration optimal for this compound?
A6: The route of administration significantly impacts the bioavailability and pharmacokinetics of a drug.[10][11]
-
Bioavailability: ITSN is described as orally active.[3] However, oral bioavailability can be highly variable and is often lower than parenteral routes like intravenous (IV) or intraperitoneal (IP) injection.[12][13]
-
Troubleshooting:
-
Review Literature: Compare your administration route to those used in published studies demonstrating ITSN efficacy (see Table 1). Oral gavage and IP injection have been used successfully.[2][5]
-
Consider an Alternative Route: If you are using oral administration and suspect low absorption, consider switching to an IP or subcutaneous route to bypass first-pass metabolism and potentially increase systemic exposure.[10]
-
-
Category 2: Dosing, Pharmacokinetics, and Stability
Q7: Are we using an effective dose of this compound?
A7: The dose must be sufficient to achieve therapeutic concentrations at the tumor site.
-
Dose-Response: Efficacy is dose-dependent. Doses reported in the literature for ITSN in mouse models range from 0.5 mg/kg/day to 1 mg/kg/day.[2][5]
-
Troubleshooting:
-
Dose Escalation Study: If you are using a low dose, consider performing a dose-escalation study to determine the maximally tolerated dose (MTD) and identify a more effective dose range for your specific model.
-
Consult Published Data: Refer to the doses used in successful in vivo studies summarized in Table 1.
-
-
Q8: Could poor pharmacokinetics (PK) or rapid metabolism be limiting efficacy?
A8: Even with an appropriate dose, low bioavailability or a short half-life can prevent the drug from reaching and engaging its target effectively over time.[12]
-
Drug Exposure: The key is to maintain a plasma concentration above the effective level for a sufficient duration. The in vivo stability and metabolism of ITSN are not extensively documented in the provided search results, but these are critical factors.[14]
-
Troubleshooting:
-
Pharmacokinetic Study: Conduct a pilot PK study. Measure plasma concentrations of ITSN at several time points after administration to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life. This will reveal if the drug is being absorbed and how long it persists in circulation.
-
Adjust Dosing Frequency: Based on PK data, you may need to increase the dosing frequency (e.g., from once daily to twice daily) to maintain target coverage.
-
-
Category 3: Experimental Model and Target Biology
Q9: Is our in vivo model appropriate for testing this compound?
A9: The efficacy of a targeted agent like ITSN is critically dependent on the biology of the chosen animal model.[15][16]
-
Target Expression: ITSN targets the TGF-β and JAK/STAT3 pathways.[3][4] If the tumor cells in your model do not have activated TGF-β signaling or are not dependent on this pathway for growth and metastasis, the drug will likely show low efficacy.
-
Troubleshooting:
-
Confirm Target Pathway Activity: Before starting an in vivo study, confirm in vitro that your cell line is sensitive to ITSN. Then, using tissue from your control group animals, verify the expression of key target proteins (e.g., TGFβR1, p-Smad2/3) in the tumor tissue via methods like Western blot or immunohistochemistry (IHC).
-
Model Selection: Use a cell line that has been previously reported to be sensitive to ITSN, such as MDA-MB-231 or 4T1 for TNBC.[1]
-
-
Q10: How can we confirm that this compound is engaging its target in the tumor?
A10: Observing a therapeutic effect is the ultimate readout, but measuring target engagement provides direct evidence that the drug is reaching its intended molecular target and exerting a biochemical effect.[17][18][19]
-
Pharmacodynamic (PD) Markers: Changes in downstream signaling molecules can serve as biomarkers for target engagement.
-
Troubleshooting:
-
Conduct a PD Study: Treat a small cohort of tumor-bearing animals with ITSN for a short period (e.g., 3-5 days).
-
Analyze Tumor Tissue: Collect tumor tissue at a relevant time point after the final dose (e.g., guided by PK data) and measure the levels of downstream biomarkers. For ITSN, a reduction in the phosphorylation of Smad2/3 would be a strong indicator of TGFβR1 inhibition.[1]
-
-
Quantitative Data Summary
Table 1: Summary of this compound In Vivo Efficacy Studies
| Cancer Type | Animal Model | This compound Dose & Route | Key Findings | Citation |
| Triple-Negative Breast Cancer (TNBC) | Mice with 4T1 cells | 1 mg/kg/day (with anti-PD-L1) | Enhanced the inhibitory efficacy of anti-PD-L1 on TNBC growth. | [2] |
| Triple-Negative Breast Cancer (TNBC) | Nude mice with MDA-MB-231 xenografts | 0.5 mg/kg (in combination with irinotecan) | Potently enhanced the therapeutic activity of irinotecan. | [5] |
| Triple-Negative Breast Cancer (TNBC) | Mice with MDA-MB-231-luc-GFP, BT549-luc-GFP, or 4T1-luc-GFP cells | Not specified, but shown to be effective | Abrogated TNBC metastasis in vivo. | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | Nude mouse xenograft model | Not specified, but shown to be effective | Demonstrated anti-NSCLC activities in vivo. | [4] |
Experimental Protocols
General Protocol: Assessing this compound Efficacy in a TNBC Xenograft Model
This protocol provides a general framework. Specific details should be optimized for your laboratory and animal model.
-
Materials:
-
This compound (ITSN) powder.
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 50% Saline).
-
TNBC cells (e.g., MDA-MB-231) cultured in appropriate medium.
-
Immunocompromised mice (e.g., female nude mice, 6-8 weeks old).
-
Matrigel (optional, for enhancing tumor take).
-
-
Cell Preparation and Implantation:
-
Harvest MDA-MB-231 cells during their logarithmic growth phase.
-
Resuspend cells in sterile PBS (or a mix with Matrigel) to a final concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Monitor tumor growth using calipers. When tumors reach an average volume of ~100 mm³, randomize mice into treatment groups (n=5-10 per group):
-
Group 1: Vehicle control (administered on the same schedule as ITSN).
-
Group 2: this compound (e.g., 1 mg/kg, administered daily by oral gavage or IP injection).
-
-
Prepare the ITSN formulation fresh daily. Ensure the suspension is homogenous before administration.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal health daily for any signs of toxicity (e.g., weight loss >15%, lethargy, ruffled fur).
-
The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³).
-
-
Pharmacodynamic Analysis (Optional Satellite Group):
-
Include a satellite group of animals to be treated for 3-5 days.
-
Euthanize animals 2-4 hours after the final dose.
-
Excise tumors, snap-freeze a portion in liquid nitrogen for Western blot analysis (e.g., for p-Smad2/3, total Smad2/3), and fix the remaining portion in formalin for IHC.
-
Mandatory Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting low efficacy of this compound in vivo.
Caption: Cause-and-effect relationships leading to low in vivo efficacy.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound exerts anti-tumor effects in NSCLC by enhancing the stability of SHP-2 and inhibiting the JAK/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toosendanin, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the solubility of nitazoxanide with solid dispersions technique: formulation, evaluation, and cytotoxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats | Semantic Scholar [semanticscholar.org]
- 12. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioavailability and pharmacokinetics of oral topotecan: a new topoisomerase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. news-medical.net [news-medical.net]
- 18. Quantitating drug-target engagement in single cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promegaconnections.com [promegaconnections.com]
Improving solubility of Isotoosendanin for cell culture experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Isotoosendanin solubility for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For cell culture experiments, DMSO is the most commonly used solvent.
Q2: I'm having trouble dissolving this compound in DMSO. What can I do?
A2: To improve solubility, you can warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1][2] One supplier suggests that for a concentration of 25 mg/mL (43.51 mM) in DMSO, ultrasonic treatment, warming, and heating to 60°C may be necessary.[2]
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A3: To avoid cellular toxicity, the final concentration of DMSO in the cell culture medium should be less than 0.5%.[3] It is crucial to include a vehicle control (medium with the same concentration of DMSO) in your experiments.[3]
Q4: How should I prepare a stock solution of this compound?
A4: It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO.[3][4] This allows for minimal addition of the solvent to your final cell culture, keeping the solvent concentration low. You can then make serial dilutions to achieve your desired final concentration.
Q5: How should I store my this compound stock solution?
A5: Stock solutions should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles.[2][3][5] For storage, it is recommended to keep the aliquots at -20°C for up to one month or -80°C for up to six months.[2][3] Some sources suggest that solutions stored at -20°C may be usable for up to two weeks.[5] It is always best to prepare fresh solutions on the day of use if possible.[1][5]
Troubleshooting Guide
Issue: Precipitate forms when I dilute my DMSO stock solution into the aqueous cell culture medium.
-
Solution 1: Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of your medium. Instead, perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of medium, mix thoroughly, and then add this intermediate dilution to the final volume.[3]
-
Solution 2: Use of a Co-solvent: If precipitation persists, consider the use of a co-solvent. However, be aware that this will add another variable to your experiment and will require appropriate controls.[6]
-
Solution 3: Check Final Concentration: The final concentration of this compound in your experiment might be exceeding its aqueous solubility limit. You may need to work at a lower concentration.
Issue: I am observing unexpected effects or toxicity in my cells.
-
Solution 1: Verify DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is non-toxic to your specific cell line, generally below 0.5%.[3] Always include a vehicle control with the same DMSO concentration as your experimental samples.
-
Solution 2: Assess Compound Stability: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, its efficacy may be compromised.[3] It is advisable to use a fresh stock solution.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 25 mg/mL (43.51 mM) | May require sonication and warming to 60°C.[2] |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Acetone | Soluble | [1] |
Table 2: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 1.7403 mL | 8.7014 mL | 17.4028 mL |
| 5 mM | 0.3481 mL | 1.7403 mL | 3.4806 mL |
| 10 mM | 0.1740 mL | 0.8701 mL | 1.7403 mL |
| 50 mM | 0.0348 mL | 0.1740 mL | 0.3481 mL |
Calculations are based on a molecular weight of 574.62 g/mol for this compound.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh 1 mg of this compound powder.
-
Dissolving: Add 174 µL of high-purity DMSO to the this compound powder.[2]
-
Solubilization: Vortex the solution thoroughly. If the compound does not fully dissolve, warm the tube to 37°C and sonicate in an ultrasonic bath for a short period.[1][2]
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.[2][3]
Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution.
-
Intermediate Dilution (Optional but Recommended): Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of cell culture medium. This results in a 1 mM solution.
-
Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium to achieve a final concentration of 10 µM. This results in a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same amount of DMSO to the cell culture medium as used for the test compound (in this example, a final concentration of 0.1% DMSO).
-
Immediate Use: Use the prepared working solutions immediately for your cell culture experiments.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound inhibits the TGF-β signaling pathway.
References
- 1. This compound | CAS:97871-44-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. phytotechlab.com [phytotechlab.com]
- 5. CAS 97871-44-8 | this compound [phytopurify.com]
- 6. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isotoosendanin Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and overcoming experimental challenges related to Isotoosendanin resistance in cancer cell lines.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound's mechanism and the emergence of resistance.
Q1: What is the primary mechanism of action for this compound (ITSN)?
A1: this compound, a natural triterpenoid, primarily induces apoptosis (programmed cell death) and autophagy in cancer cells.[1][2] Its cytotoxic effects have been observed across a broad range of tumor cells, with notable effectiveness in triple-negative breast cancer (TNBC) lines like BT549, MDA-MB-231, and 4T1.[1] Mechanistically, ITSN has been shown to inhibit signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[3] It can also suppress cancer metastasis by inhibiting the TGF-β-induced epithelial-mesenchymal transition (EMT) through direct targeting of the TGF-β receptor 1 (TGFβR1).[4][5]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to natural product-based anticancer agents typically involves one or more of the following:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[6][7]
-
Alterations in Signaling Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways that counteract the drug's apoptotic effects.[3] Hyperactivation of the PI3K/Akt pathway is a common mechanism of drug resistance, promoting cell survival and inhibiting apoptosis.[7][8][9]
-
Induction of Protective Autophagy: While ITSN can induce autophagy, sometimes this process can act as a survival mechanism for cancer cells under stress.[1][2] If autophagy becomes protective, it can help cells endure the drug's cytotoxic effects, leading to resistance.[10] Studies on the related compound Toosendanin (TSN) show that it can act as a late-stage autophagy inhibitor, suggesting a complex role for autophagy in the response to these compounds.[11][12][13]
-
Target Alteration: Although less common for multi-targeted natural products, mutations in the direct protein targets of this compound, such as TGFβR1, could potentially reduce binding affinity and efficacy.[4][5]
Q3: How can I confirm if my cell line has developed resistance to this compound?
A3: The most direct method is to perform a cell viability or cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50). A significant increase (typically >3-fold) in the IC50 value compared to the parental, sensitive cell line indicates the acquisition of resistance. This should be a standard first step in characterizing your cell line.
Q4: Are there any known strategies to overcome this compound resistance?
A4: Yes, combination therapy is a promising strategy. Based on known resistance mechanisms, the following approaches can be considered:
-
PI3K/Akt Pathway Inhibitors: Since hyperactivation of the PI3K/Akt pathway is a common escape mechanism, co-treatment with a specific PI3K or Akt inhibitor (e.g., Wortmannin, LY294002, or more specific modern inhibitors) may re-sensitize resistant cells to this compound.[3]
-
Autophagy Inhibitors: If protective autophagy is suspected, co-treatment with autophagy inhibitors like Chloroquine (CQ) or 3-Methyladenine (3-MA) could enhance this compound's cytotoxic effects.[11] Interestingly, the related compound Toosendanin has been shown to inhibit late-stage autophagy and sensitize cancer cells to other chemotherapies, suggesting a complex interplay that could be exploited.[11][12][13]
-
ABC Transporter Inhibitors: If increased drug efflux is the cause, using known P-gp inhibitors like Verapamil or Tariquidar in combination with this compound could restore intracellular drug accumulation and cytotoxicity.
Section 2: Troubleshooting Guides
This section provides structured guidance for specific experimental issues.
Issue 1: Increased IC50 Value and Reduced Apoptosis in this compound-Treated Cells
Symptoms:
-
Cell viability assays show a rightward shift in the dose-response curve, indicating a higher IC50 value compared to previous experiments or published data.
-
Apoptosis assays (e.g., Annexin V/PI staining, Caspase-3 cleavage) show a significantly lower percentage of apoptotic cells at previously effective concentrations.
Possible Cause:
-
The cell line has likely developed resistance, potentially through the upregulation of pro-survival signaling pathways like PI3K/Akt.[7][9]
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Toosendanin and this compound suppress triple-negative breast cancer growth via inducing necrosis, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Natural products reverse cancer multidrug resistance [frontiersin.org]
- 7. Overcome Cancer Cell Drug Resistance Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focusing on the Role of Natural Products in Overcoming Cancer Drug Resistance: An Autophagy-Based Perspective | MDPI [mdpi.com]
- 11. Toosendanin, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
Best practices for long-term storage of Isotoosendanin solutions
This technical support center provides guidance on the best practices for the long-term storage of Isotoosendanin solutions to ensure their stability and efficacy in research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, chloroform, dichloromethane, and ethyl acetate.[1] For biological experiments, DMSO is a commonly used solvent for creating highly concentrated stock solutions.
Q2: What are the general guidelines for storing this compound stock solutions?
A2: As a general best practice for bioactive small molecules, it is recommended to store stock solutions at -20°C.[2] Solutions should be prepared as needed, but if storage is necessary, they should be aliquoted into tightly sealed vials to minimize freeze-thaw cycles.[2] Ideally, solutions should be made fresh for each experiment.[2]
Q3: How long can I store this compound solutions at -20°C?
Q4: Can I store this compound solutions at room temperature or 4°C?
A4: Long-term storage of this compound solutions at room temperature is not recommended due to the increased risk of degradation. While some compounds may be stable for short periods, prolonged exposure to ambient temperatures can lead to a loss of potency. Storage at 4°C may be suitable for short-term use (a few days), but for long-term storage, -20°C is preferable.
Q5: Should I protect this compound solutions from light?
A5: Many organic compounds are sensitive to light, which can catalyze degradation.[3][4] Although specific photostability data for this compound is not widely published, it is a prudent practice to protect solutions from light by storing them in amber vials or by wrapping the vials in aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate forms in the solution after thawing. | The solubility of this compound may have been exceeded at lower temperatures. | Gently warm the solution to 37°C and vortex to redissolve the compound. If the precipitate persists, sonication may be attempted. Ensure the final concentration in your working solution is below the solubility limit in the experimental buffer. |
| Inconsistent experimental results using the same stock solution. | The solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from solid this compound. Aliquot the new stock into single-use vials to avoid repeated freezing and thawing. |
| Loss of biological activity over time. | Chemical degradation of this compound in the solvent. | Verify the storage conditions (temperature, light protection). Consider preparing fresh solutions more frequently. If possible, perform an analytical check (e.g., HPLC) to assess the purity of the stock solution. |
| Color change observed in the solution. | This could indicate oxidation or other forms of chemical degradation.[5] | Discard the solution and prepare a fresh stock. To mitigate oxidation, consider using solvents that have been purged with an inert gas (e.g., nitrogen or argon) before preparing the solution. |
Experimental Protocols
Protocol for Preparing and Storing this compound Stock Solutions
-
Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use, tightly sealed vials. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C, protected from light.
-
Usage: Before use, allow an aliquot to thaw completely and come to room temperature.[2] Briefly centrifuge the vial to collect the contents at the bottom before opening.
Data Presentation
Table 1: General Recommendations for this compound Solution Storage
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO or Ethanol | Good solubility and compatibility with many biological assays. |
| Temperature | -20°C | Reduces the rate of chemical degradation.[3] |
| Light Exposure | Minimize; store in amber vials or wrap in foil | Prevents potential photodegradation.[3][4] |
| Aliquoting | Single-use aliquots | Avoids repeated freeze-thaw cycles which can degrade the compound. |
| Shelf-life (General Guideline) | Up to 1 month at -20°C[2] | Based on general practice for bioactive small molecules; specific data for this compound is limited. |
Visualizations
Caption: Workflow for the preparation, storage, and use of this compound solutions.
Caption: Troubleshooting logic for issues with this compound solutions.
References
- 1. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 2. phytotechlab.com [phytotechlab.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of irinotecan (CPT-11) in aqueous solutions: identification of fluorescent products and influence of solution composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Off-Target Effects of Isotoosendanin in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the off-target effects of Isotoosendanin in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: this compound is primarily known as an inhibitor of Transforming Growth Factor-beta Receptor 1 (TGFβR1), a serine/threonine kinase. It has been shown to directly interact with TGFβR1 and abrogate its kinase activity.
Q2: What is the reported IC50 value of this compound for its primary target?
A2: The reported half-maximal inhibitory concentration (IC50) of this compound for TGFβR1 kinase activity is approximately 6.732 µM.
Q3: Are there any other known signaling pathways directly affected by this compound?
A3: Yes, this compound has been reported to inhibit the JAK/STAT3 signaling pathway by directly targeting and enhancing the stability of the protein tyrosine phosphatase SHP-2.
Q4: Has this compound been profiled against a broad panel of kinases?
Q5: What are the known cellular effects of this compound?
A5: this compound has been observed to induce a range of cellular effects, including:
-
Inhibition of cell migration, invasion, and epithelial-mesenchymal transition (EMT) in cancer cells.
-
Induction of necrosis, apoptosis, and autophagy in triple-negative breast cancer cells.
-
Anti-inflammatory effects.
Q6: I am observing a cellular phenotype that doesn't seem to be explained by the inhibition of TGFβR1 or JAK/STAT3 signaling. What could be the cause?
A6: This could be due to an off-target effect of this compound. Small molecule inhibitors can often interact with multiple proteins, leading to unexpected phenotypes. It is crucial to validate that the observed effect is indeed due to the inhibition of the intended target. This can be done through various methods, such as using structurally different inhibitors for the same target, or by performing target knockdown/knockout experiments to see if they phenocopy the effect of the compound. If the phenotype persists, it is likely an off-target effect, and further investigation using the methods described in the troubleshooting guides is warranted.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cell Viability/Cytotoxicity Results
Issue: You observe a stronger or weaker effect on cell viability than anticipated based on TGFβR1 inhibition alone.
Possible Cause: this compound may be hitting other targets that regulate cell survival or death pathways.
Troubleshooting Steps:
-
Confirm On-Target Effect:
-
Use a positive control inhibitor for TGFβR1 to compare the phenotype.
-
Perform a Western blot to check the phosphorylation status of Smad2/3, downstream targets of TGFβR1, to confirm target engagement.
-
-
Rule out Assay Artifacts:
-
Ensure that this compound is not interfering with the assay chemistry (e.g., absorbance or fluorescence of the readout). Run a control with the compound in cell-free media.
-
Optimize cell seeding density and compound incubation time.
-
-
Assess Other Cell Death Mechanisms:
-
Perform assays for apoptosis (e.g., Annexin V/PI staining), necrosis, and autophagy to determine if this compound is inducing other forms of cell death.
-
-
Identify Potential Off-Targets:
-
If the phenotype cannot be explained by on-target activity, consider performing experiments to identify off-targets as detailed in the experimental protocols section (e.g., Affinity Chromatography followed by Mass Spectrometry or Cellular Thermal Shift Assay).
-
Guide 2: Deconvoluting Unexpected Signaling Pathway Modulation
Issue: You observe changes in a signaling pathway that is not downstream of TGFβR1 or JAK/STAT3.
Possible Cause: this compound may be directly or indirectly modulating other signaling proteins.
Troubleshooting Steps:
-
Validate the Observation:
-
Confirm the pathway modulation using multiple methods (e.g., Western blotting for key phosphoproteins, reporter gene assays).
-
-
Perform a Kinase Profile:
-
To assess the selectivity of this compound, a broad kinase profiling assay is recommended. This will identify other kinases that are inhibited by the compound.
-
-
Identify Interacting Proteins:
-
Utilize techniques like Affinity Chromatography-Mass Spectrometry or Cellular Thermal Shift Assay (CETSA) to identify direct binding partners of this compound in your cellular model.
-
-
Bioinformatic Analysis:
-
Use pathway analysis tools to identify potential connections between the known targets of this compound and the unexpectedly modulated pathway.
-
Quantitative Data Summary
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | TGFβR1 | Kinase Activity | 6.732 |
| AKT | Kinase Activity | No effect | |
| PKA | Kinase Activity | No effect |
Experimental Protocols
Protocol 1: Affinity Chromatography-Mass Spectrometry for Off-Target Identification
This method aims to identify proteins that directly bind to this compound.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization on a solid support (e.g., agarose beads). A control bead set without the compound should also be prepared.
-
Cell Lysate Preparation:
-
Culture cells of interest to ~80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble material.
-
-
Affinity Pull-Down:
-
Incubate the clarified cell lysate with the this compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be done by:
-
Competitive elution with an excess of free this compound.
-
Using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands (e.g., with Coomassie or silver stain).
-
Excise the bands that are unique to the this compound pull-down.
-
Identify the proteins by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses the binding of a compound to its target in a cellular environment by measuring changes in the thermal stability of the target protein.
Methodology:
-
Cell Treatment:
-
Treat intact cells with either vehicle control (e.g., DMSO) or this compound at the desired concentration.
-
Incubate for a sufficient time to allow compound entry and target binding.
-
-
Heat Shock:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Analysis of Soluble Fraction:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein and a control protein in the soluble fraction by Western blotting or other quantitative protein detection methods.
-
A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.
-
Protocol 3: Kinase Inhibitor Profiling Assay
This protocol provides a general workflow for assessing the selectivity of this compound against a panel of kinases.
Methodology:
-
Assay Platform Selection: Choose a suitable kinase assay platform. Common platforms include:
-
Radiometric assays: Measure the incorporation of radiolabeled phosphate (32P or 33P) from ATP onto a substrate.
-
Fluorescence-based assays: Utilize fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-based assays: Measure the amount of ATP remaining after the kinase reaction.
-
-
Kinase Panel Selection: Select a panel of kinases to test against. This can range from a small, focused panel of related kinases to a large, comprehensive kinome-wide panel.
-
Assay Execution:
-
In a multi-well plate, combine the kinase, its specific substrate, and ATP.
-
Add this compound at a fixed concentration (for single-point screening) or a range of concentrations (for IC50 determination).
-
Incubate the reaction for a defined period at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using the chosen detection method.
-
-
Data Analysis:
-
Calculate the percent inhibition of each kinase by this compound.
-
For dose-response experiments, determine the IC50 value for each inhibited kinase.
-
Visualize the data to assess the selectivity profile of this compound.
-
Visualizations
Caption: On-target effect of this compound on the TGF-β signaling pathway.
Caption: Logical workflow for investigating potential off-target effects.
How to minimize Isotoosendanin precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing Isotoosendanin (ITSN) precipitation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a lipophilic compound with poor solubility in aqueous solutions. It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1][2]
Q2: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?
A2: Precipitation of this compound upon addition to aqueous solutions is a common issue. This typically occurs when a concentrated stock solution, prepared in an organic solvent like DMSO, is diluted into an aqueous medium. The significant decrease in the organic solvent concentration renders the hydrophobic this compound insoluble, causing it to precipitate out of the solution.[3]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: DMSO is the most commonly recommended solvent for preparing this compound stock solutions.[2]
Q4: How can I improve the dissolution of this compound when preparing my stock solution?
A4: To enhance the dissolution of this compound in the organic solvent, it is recommended to gently warm the solution to 37°C and use an ultrasonic bath for a short period.[1][2]
Q5: What are the best practices for storing this compound stock solutions?
A5: To ensure the stability and prevent degradation of this compound, it is advised to prepare fresh solutions for each experiment.[1][4] If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C for short-term storage (up to two weeks) or -80°C for long-term storage (up to six months).[2][4][5]
Troubleshooting Guide: Minimizing this compound Precipitation
This guide provides systematic steps to troubleshoot and minimize this compound precipitation during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of stock solution | Rapid change in solvent polarity. | Perform a stepwise dilution of the stock solution into the aqueous medium.[5] Avoid adding the stock solution directly to the full volume of the aqueous solution. |
| High final concentration of this compound. | Ensure the final concentration of this compound in the aqueous solution does not exceed its solubility limit under the experimental conditions. | |
| Low temperature of the aqueous medium. | Pre-warm the aqueous medium to 37°C before adding the this compound stock solution, if experimentally permissible. | |
| Cloudiness or precipitate formation over time | Temperature fluctuations. | Maintain a constant temperature for your experimental setup. Avoid temperature shifts that can decrease solubility. |
| Evaporation of the medium. | Ensure culture plates or tubes are properly sealed to prevent evaporation, which can increase the concentration of all components, including this compound, leading to precipitation.[6] | |
| Interaction with media components. | Be aware of potential interactions with components in complex media, such as high concentrations of salts, which can contribute to precipitation.[6] | |
| Inconsistent experimental results | Inaccurate final concentration due to precipitation. | Visually inspect for any signs of precipitation before starting your experiment. If precipitation is observed, the actual concentration of soluble this compound will be lower than calculated. |
| Cytotoxicity from the solvent. | Ensure the final concentration of DMSO in your cell-based assays is kept low, typically below 0.5%, to avoid solvent-induced cell toxicity.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
-
Warming block or water bath set to 37°C
Procedure:
-
Calculate the required mass of this compound powder to achieve the desired stock solution concentration (e.g., 10 mM).
-
Weigh the this compound powder accurately and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Gently vortex the solution to aid dissolution.
-
If the powder does not fully dissolve, warm the vial to 37°C for a few minutes.[1][2]
-
Following warming, place the vial in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.[1][2]
-
Visually inspect the solution to confirm that no particulate matter remains.
-
For storage, aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.[2][4]
Protocol 2: Preparation of this compound Working Solution in Aqueous Medium
This protocol describes the preparation of a final working solution of this compound in an aqueous medium (e.g., cell culture medium or buffer) while minimizing precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous medium (pre-warmed to 37°C if appropriate for the experiment)
-
Sterile tubes for dilution
Procedure:
-
Determine the final desired concentration of this compound and the final volume of the working solution.
-
Calculate the volume of the this compound stock solution required. Ensure the final DMSO concentration will be below the tolerated limit for your experiment (typically <0.5% for cell culture).[5]
-
Stepwise Dilution: a. Pipette a small volume of the pre-warmed aqueous medium into a sterile tube. b. Add the calculated volume of the this compound stock solution to this small volume of medium and mix gently by pipetting up and down. c. Transfer this intermediate dilution to the final volume of the pre-warmed aqueous medium. d. Mix the final solution gently but thoroughly.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared working solution immediately for your experiment.[1][4]
Quantitative Data Summary
Table 1: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | Soluble (e.g., 25 mg/mL) | [2] |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Acetone | Soluble | [1] |
| Water | Poorly soluble |
Table 2: Recommended Stock Solution Concentrations and Storage
| Parameter | Recommendation | Reference |
| Typical Stock Concentration | 1 mM, 5 mM, 10 mM, 50 mM in DMSO | [1][2] |
| Short-term Storage | Aliquots at -20°C for up to 2 weeks | [4] |
| Long-term Storage | Aliquots at -80°C for up to 6 months | [2] |
| Freeze-Thaw Cycles | Avoid | [2][5] |
Visualizations
Caption: Workflow for preparing this compound solutions to minimize precipitation.
Caption: this compound inhibits the TGF-β signaling pathway by targeting TGFβR1.
References
Technical Support Center: Validating Isotoosendanin Target Engagement in Live Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the target engagement of Isotoosendanin (ITSN) in live cells.
Frequently Asked Questions (FAQs)
Q1: What are the known primary cellular targets of this compound (ITSN)?
A1: this compound has been shown to directly target and bind to Transforming Growth Factor-beta Receptor 1 (TGFβR1) and Src homology region 2 domain-containing phosphatase 2 (SHP-2).[1][2][3][4][5] By interacting with these proteins, ITSN can modulate their activity and downstream signaling pathways.
Q2: Which signaling pathways are affected by ITSN?
A2: ITSN is known to inhibit the TGF-β signaling pathway by directly targeting TGFβR1.[2][3][4] It also inhibits the JAK/STAT3 signaling pathway through its interaction with SHP-2, leading to enhanced stability and reduced ubiquitination of SHP-2.[1][5]
Q3: What are the common methods to validate ITSN target engagement in live cells?
A3: Several biophysical and biochemical methods can be employed to confirm that ITSN is binding to its intended targets within a cellular context. Commonly used techniques include the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and pull-down assays using ITSN-conjugated beads.[2][5] More advanced techniques like Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) can also be adapted for this purpose.[6][7]
Q4: How does ITSN affect cellular functions?
A4: By engaging its targets, ITSN has been observed to inhibit cancer cell migration, invasion, and metastasis, particularly in triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC).[1][2][5] It can also induce necrosis, apoptosis, and autophagy in cancer cells.[8]
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) for ITSN Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement by observing the thermal stabilization of a target protein upon ligand binding.[9][10][11]
Problem 1: No significant thermal shift is observed for the target protein (e.g., TGFβR1) after ITSN treatment.
-
Possible Cause 1: Suboptimal ITSN concentration. The concentration of ITSN used may be too low to cause a detectable thermal shift.
-
Solution: Perform a dose-response experiment (isothermal dose-response CETSA or ITDR-CETSA) to determine the optimal concentration of ITSN that results in the maximal thermal stabilization of the target protein.[11]
-
-
Possible Cause 2: Inappropriate heating temperature or duration. The applied heat may be too high, denaturing both bound and unbound protein, or too low, failing to denature the unbound protein sufficiently.
-
Solution: Optimize the heating temperature range and duration. A typical starting point is a temperature gradient from 40°C to 60°C for 3-5 minutes.[2]
-
-
Possible Cause 3: Low expression of the target protein. The target protein levels in the chosen cell line may be too low for reliable detection by western blot.
-
Solution: Use a cell line known to express the target protein at higher levels or consider overexpressing a tagged version of the target protein. However, be aware that overexpression may alter cellular physiology.
-
-
Possible Cause 4: Antibody quality. The antibody used for western blotting may have low affinity or specificity for the target protein.
-
Solution: Validate the antibody through positive and negative controls. Use a different, validated antibody if necessary.
-
Problem 2: High variability between CETSA replicates.
-
Possible Cause 1: Inconsistent heating. Uneven heating of samples can lead to significant variability.
-
Solution: Use a PCR cycler with a heated lid for precise and uniform temperature control. Ensure all samples are heated simultaneously.
-
-
Possible Cause 2: Inconsistent sample processing. Variations in cell lysis, centrifugation speed, or loading volumes for SDS-PAGE can introduce errors.
-
Solution: Standardize all steps of the protocol. Use a consistent lysis buffer and ensure complete cell lysis. Carefully measure and load equal amounts of protein for western blotting.
-
Pull-Down Assay for ITSN Target Identification
Pull-down assays with immobilized ITSN can identify its binding partners from cell lysates.[2]
Problem 1: High non-specific binding to the control beads.
-
Possible Cause 1: Insufficient blocking. The beads may not be adequately blocked, leading to non-specific protein adherence.
-
Solution: Increase the concentration of the blocking agent (e.g., BSA or milk) and/or extend the blocking time.
-
-
Possible Cause 2: Inappropriate washing stringency. The wash buffer may not be stringent enough to remove non-specifically bound proteins.
-
Solution: Increase the number of washes and/or the salt concentration in the wash buffer. Adding a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) can also help.
-
Problem 2: The known target protein is not detected in the pull-down eluate.
-
Possible Cause 1: Inefficient immobilization of ITSN. ITSN may not be correctly conjugated to the beads.
-
Solution: Verify the conjugation chemistry and ensure all steps are performed correctly. Use a method to quantify the amount of ITSN bound to the beads.
-
-
Possible Cause 2: Low abundance of the target protein. The target protein may be present at very low levels in the cell lysate.
-
Solution: Use a larger amount of cell lysate for the pull-down. Consider enriching the lysate for the protein of interest if possible.
-
-
Possible Cause 3: Disruption of the binding interaction during washing. The washing conditions may be too harsh, causing the dissociation of ITSN from its target.
-
Solution: Decrease the stringency of the wash buffer by reducing the salt or detergent concentration.
-
Quantitative Data Summary
| Parameter | Value | Target Protein | Cell Line | Method | Reference |
| IC₅₀ (Kinase Activity) | 6732 nM | TGFβR1 | N/A (in vitro) | Kinase Assay | [1] |
| Binding Affinity (Kd) | -8.0 kcal/mol | TGFβR1 | N/A (in silico) | Virtual Docking | [2] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted from methodologies used to validate ITSN target engagement.[2]
-
Cell Culture and Treatment:
-
Culture the selected cell line (e.g., MDA-MB-231 for TGFβR1) to 80-90% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by scraping and wash with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors) and lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles in liquid nitrogen followed by thawing at room temperature).
-
-
Heat Treatment:
-
Clear the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 49°C to 64°C) for 3 minutes using a PCR cycler, followed by immediate cooling on ice for 3 minutes.
-
-
Protein Fractionation and Analysis:
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the samples by SDS-PAGE and western blotting using a specific antibody against the target protein (e.g., TGFβR1).
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of ITSN indicates target engagement.
-
Pull-Down Assay Protocol
This protocol outlines the general steps for a pull-down assay using ITSN-conjugated beads.[2]
-
Preparation of ITSN-conjugated Beads:
-
Conjugate this compound to activated Sepharose beads (e.g., NHS-activated Sepharose) according to the manufacturer's instructions.
-
Prepare control beads by performing the same procedure without adding ITSN.
-
-
Cell Lysis and Lysate Preparation:
-
Lyse cultured cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Clear the lysate by centrifugation and determine the protein concentration.
-
-
Binding Reaction:
-
Incubate a sufficient amount of cell lysate (e.g., 500 µg - 1 mg) with the ITSN-conjugated beads and control beads overnight at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively (e.g., 5 times) with a wash buffer (e.g., lysis buffer with a specific salt concentration) to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and western blotting using an antibody against the suspected target protein or by mass spectrometry for target identification.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound exerts anti-tumor effects in NSCLC by enhancing the stability of SHP-2 and inhibiting the JAK/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Toosendanin and this compound suppress triple-negative breast cancer growth via inducing necrosis, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CETSA [cetsa.org]
- 10. Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
Addressing variability in Isotoosendanin experimental results
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for addressing variability in experimental results involving Isotoosendanin (ITSN). It includes frequently asked questions, troubleshooting guides, and detailed protocols to ensure consistency and reproducibility in your research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a natural triterpenoid that exhibits multi-target effects. Its primary mechanisms include inhibiting the TGF-β and JAK/STAT3 signaling pathways. It directly interacts with and abrogates the kinase activity of TGF-β receptor type-1 (TGFβR1). Additionally, it targets SHP-2, enhancing its stability and reducing its ubiquitination, which leads to the inhibition of the JAK/STAT3 pathway. Studies have also shown that ITSN can induce necrosis, apoptosis, and autophagy in cancer cells.
Q2: What are the main signaling pathways affected by this compound?
A2: this compound is known to modulate several key signaling pathways implicated in cancer progression and inflammation:
-
TGF-β/Smad Pathway: By directly binding to TGFβR1, ITSN blocks the phosphorylation of Smad2/3, inhibiting epithelial-mesenchymal transition (EMT) and metastasis in cancer models like triple-negative breast cancer (TNBC).
-
JAK/STAT3 Pathway: ITSN enhances the stability of the tyrosine phosphatase SHP-2, leading to the suppression of JAK/STAT3 signaling, which is crucial for tumor cell proliferation and survival.
-
Apoptosis Pathway: ITSN can induce caspase-dependent apoptosis by decreasing the expression of anti-apoptotic proteins like Bcl-xL and reducing levels of pro-caspase-3 and pro-caspase-9.
Q3: Why are the IC50 values I'm observing for this compound different from published results?
A3: Variability in IC50 values is a common issue and can be attributed to several factors. This phenomenon is often described as a "cell specific response," where each cell line presents a unique biological system. Key factors include:
-
Cell Line Differences: Different cancer cell lines (e.g., MDA-MB-231, BT549, A549) have unique genetic backgrounds and expression levels of target proteins like TGFβR1, leading to varied sensitivity.
-
Assay Type: The method used to measure cell viability or inhibition (e.g., MTT, crystal violet, LDH assay) can yield different IC50 values as they measure different cellular endpoints.
-
Experimental Conditions: Parameters such as cell density, culture medium, serum concentration, and the duration of drug exposure can significantly influence the calculated IC50.
Q4: What is a typical effective concentration range for this compound in in vitro experiments?
A4: The effective concentration of this compound varies depending on the cell line and the specific biological process being investigated. For anti-migratory and anti-invasive effects in TNBC cells, concentrations ranging from 10 nM to 1000 nM have been shown to be effective. For inducing apoptosis in the same cell lines, a higher concentration of 2.5 µM was used. The reported IC50 for inhibiting TGFβR1 kinase activity is 6.732 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or Lower-Than-Expected Bioactivity
Q: My calculated IC50 value is significantly higher than what is reported in the literature. What are potential causes?
A: This is a frequent challenge in natural product research. Several factors could be at play:
-
Compound Purity and Integrity: Verify the purity of your this compound sample. Impurities can alter the apparent activity. Ensure the compound has not degraded during storage; store it as recommended by the supplier, typically as a powder at -20°C. The stability of natural products in aqueous solutions can be pH-dependent and may degrade over time.
-
Solubility: this compound is typically dissolved in DMSO for stock solutions. Poor solubility in the final culture medium can lead to precipitation and a lower effective concentration. Ensure the final DMSO concentration is low (typically <0.5%) and does not affect cell viability on its own.
-
Cell Line Characteristics: The expression level of the target protein (e.g., TGFβR1) in your cell line is critical. Low expression may result in reduced sensitivity. Consider verifying target expression via Western Blot or qPCR. As noted, IC50 values are highly dependent on the cell line used.
-
Assay Duration and Cell Density: An insufficient incubation time may not allow for the full biological effect to manifest. Conversely, if cells become over-confluent during the assay, it can impact results. Optimize both cell seeding density and the drug treatment period.
Issue 2: High Variability Between Experimental Replicates
Q: I am observing significant variability between my technical and biological replicates. How can I improve consistency?
A: High variability can obscure real biological effects. Consider the following troubleshooting steps:
-
Pipetting and Mixing: Ensure accurate and consistent pipetting, especially when preparing serial dilutions. After adding this compound to the culture plates, ensure thorough but gentle mixing to achieve a uniform final concentration in each well.
-
Cell Seeding: Uneven cell distribution is a common source of variability. Ensure you have a homogenous single-cell suspension before plating and use a consistent seeding technique.
-
Plate Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and evaporation gradients. Avoid using the outermost wells for experimental measurements or, if necessary, ensure they are properly humidified by filling surrounding wells with sterile water or PBS.
-
Compound Stability: If the experiment runs for a long duration (e.g., >48 hours), the compound may degrade in the culture medium. Consider refreshing the medium with a new dose of the compound for long-term assays.
Issue 3: Unexpected or Off-Target Effects
Q: I am observing cellular effects that don't seem to be related to the known signaling pathways of this compound. What could be the reason?
A: While this compound has defined primary targets, like many natural products, it may have additional, uncharacterized off-target effects, or the observed phenotype could be a downstream consequence of the primary inhibition.
-
Pleiotropic Effects: Inhibition of central signaling nodes like TGF-β and STAT3 can have wide-ranging downstream consequences, affecting numerous cellular processes. The observed phenotype may be an indirect result of the primary mechanism.
-
Cellular Context: The effect of inhibiting a pathway can be highly context-dependent. The genetic and proteomic landscape of your specific cell model will dictate the ultimate outcome of the treatment.
-
Target Identification: If you suspect a novel mechanism, advanced techniques like Drug Affinity Responsive Target Stability (DARTS) or Cellular Thermal Shift Assay (CETSA) can be used to identify direct binding partners of the compound within the cell.
Section 3: Data Presentation
Table 1: IC50 Values of this compound in Various Contexts
| Target / Process | Value | Cell Line / System | Citation |
| TGFβR1 Kinase Activity | 6732 nM (6.73 µM) | In vitro kinase assay | |
| Cell Viability (Apoptosis) | ~2.5 µM | MDA-MB-231, 4T1 | |
| Cell Viability (Cytotoxicity) | Not specified, but effective | MDA-MB-231, BT549, 4T1 |
Table 2: Recommended Starting Concentrations for Common In Vitro Assays
| Assay Type | Cell Type Example | Recommended Concentration Range | Citation |
| Migration / Invasion Assay | TNBC Cells (MDA-MB-231, BT549) | 10 - 1000 nM | |
| Western Blot (p-Smad2/3) | TNBC Cells | 300 - 1000 nM | |
| Apoptosis Assay (Annexin V) | MDA-MB-231, 4T1 | 2.5 µM | |
| Anti-proliferative Assay | NSCLC Cells | Not specified, dose-dependent |
Section 4: Experimental Protocols
Protocol 1: Drug Affinity Responsive Target Stability (DARTS) Assay
This protocol is adapted from methodologies used to confirm the interaction between this compound and its protein targets like TGFβR1 and SHP-2. The principle is that a small molecule binding to a protein can stabilize its conformation, making it more resistant to protease digestion.
Materials:
-
Cells of interest (e.g., MDA-MB-231 or A549)
-
This compound (ITSN) and vehicle control (DMSO)
-
Lysis Buffer (e.g., M-PER or RIPA buffer with protease inhibitors)
-
Pronase (or other suitable protease)
-
SDS-PAGE loading buffer
-
Equipment for Western Blotting (antibodies for target protein and loading control)
Methodology:
-
Cell Lysis: Culture cells to ~80-90% confluency. Lyse the cells using an appropriate ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Drug Treatment: Aliquot the cell lysate. Treat one aliquot with ITSN (e.g., 1000 nM final concentration) and the other with an equivalent volume of DMSO (vehicle control). Incubate at room temperature for 1 hour.
-
Protease Digestion: Divide each treated lysate (ITSN and DMSO) into several smaller tubes. Add varying concentrations of pronase to these tubes. A typical starting point is a pronase-to-protein ratio ranging from 1:3000 to 1:100 (w/w). Also, include a no-pronase control for both ITSN and DMSO treatments.
-
Digestion Incubation: Incubate the samples at 25°C for 20-30 minutes to allow for digestion.
-
Stop Digestion: Immediately stop the digestion by adding SDS-PAGE loading buffer and boiling the samples at 95-100°C for 5-10 minutes. This denatures the pronase.
-
Western Blot Analysis: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Perform Western blotting using a primary antibody against the suspected target protein (e.g., TGFβR1 or SHP-2). Also, probe for a non-target protein (e.g., β-actin) as a negative control, which should show equal degradation in both ITSN and DMSO samples.
-
Result Interpretation: If ITSN binds to the target protein, you will observe a protected, undigested band at higher pronase concentrations in the ITSN-treated lanes compared to the DMSO-treated lanes. The non-target protein should be equally degraded in both conditions.
Section 5: Signaling Pathway and Workflow Diagrams
Optimizing dosing and administration route for Isotoosendanin in mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosing and administration of Isotoosendanin (ITSN) in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (ITSN) is a natural triterpenoid compound. Its primary mechanism of action in the context of cancer research, particularly in triple-negative breast cancer (TNBC), involves the direct inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2][3] ITSN interacts with the TGF-β receptor type-1 (TGFβR1), which blocks the downstream signaling cascade, including the Smad2/3 pathway.[1][3] This inhibition can reduce epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[1][2]
Q2: What is the recommended vehicle for dissolving this compound for in vivo studies in mice?
A2: For oral gavage (i.g.), this compound has been successfully suspended in a 0.5% solution of carboxymethylcellulose sodium (CMC-Na) in water.[1] For intraperitoneal (i.p.) injection, a formulation using intralipid has been reported for the related compound Toosendanin (TSN), which may be applicable to ITSN.[4] Another option for intraperitoneal injection of TSN has been saline containing 10% propylene glycol.[5]
Q3: What are the recommended doses and administration routes for this compound in mice?
A3: The optimal dose and route depend on the specific experimental design. Based on published studies, the following have been used effectively:
-
Oral gavage (i.g.): Doses of 0.1 mg/kg/day and 1 mg/kg/day have been used in TNBC mouse models.[1] A higher dose of 30 mg/kg administered orally for five weeks was also reported to have no obvious adverse effects.[1]
-
Intraperitoneal (i.p.) injection: A dose of 0.5 mg/kg every two days has been used for Toosendanin in a TNBC xenograft model.[4] For combination therapy studies, ITSN has been administered alongside other agents, with specific dosing regimens for each compound.[1]
Q4: What is the known toxicity profile of this compound in mice?
A4: this compound is generally well-tolerated, especially when administered orally. One study reported no obvious adverse effects in mice receiving 30 mg/kg of ITSN orally for five weeks.[1] However, a study on the related compound Toosendanin (TSN) administered intraperitoneally showed potential for liver toxicity at higher doses (5, 10, and 20 mg/kg) after 24 hours.[5] Researchers should always perform initial dose-ranging studies to determine the maximum tolerated dose (MTD) for their specific mouse strain and experimental conditions.
Q5: What are the known signaling pathways affected by this compound?
A5: The primary and most well-documented pathway inhibited by this compound is the TGF-β signaling pathway.[1][2][3] The related compound, Toosendanin, has also been shown to influence the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways.[6][7]
Q6: Is there available pharmacokinetic data for this compound in mice?
A6: Currently, there is limited publicly available pharmacokinetic data (e.g., half-life, bioavailability, Cmax) specifically for this compound in mice. It is highly recommended that researchers conduct their own pharmacokinetic studies to determine the optimal dosing frequency and to better understand the compound's absorption, distribution, metabolism, and excretion in their experimental model.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Solubility of this compound | Improper vehicle selection or preparation. | - Ensure the vehicle is prepared correctly (e.g., 0.5% CMC-Na in water for oral gavage).[1] - Gentle heating and sonication may aid in dissolution, but stability under these conditions should be verified. - For intraperitoneal injections, consider using intralipid or a solution of saline with 10% propylene glycol.[4][5] |
| Animal Distress or Injury During Oral Gavage | Improper gavage technique. | - Ensure proper restraint of the mouse to align the head and body vertically.[2] - Use an appropriately sized, ball-tipped gavage needle.[2][8] - Do not force the needle; allow the mouse to swallow it gently.[2] - Pre-coating the gavage needle with sucrose may reduce stress.[9] |
| Lack of Therapeutic Efficacy | - Suboptimal dose or administration route. - Insufficient dosing frequency. - Poor bioavailability. | - Perform a dose-response study to determine the optimal dose for your model. - Consider the administration route's impact on bioavailability (intravenous > intraperitoneal > subcutaneous > oral). - Conduct a pilot pharmacokinetic study to determine the half-life and inform dosing frequency. |
| Signs of Toxicity (e.g., weight loss, lethargy, organ damage) | - Dose is above the Maximum Tolerated Dose (MTD). - Vehicle-related toxicity. | - Reduce the dose of this compound. - Run a vehicle-only control group to rule out vehicle-induced toxicity. - Monitor for signs of liver toxicity, especially with intraperitoneal administration of high doses, by checking serum ALT/AST levels.[5] |
| Precipitation of Compound at Injection Site (for i.p. or s.c.) | - Poor solubility of the formulation at physiological pH. - Injection volume is too large. | - Ensure the formulation is a stable solution or a fine, homogenous suspension. - Reduce the injection volume and consider administering the dose in multiple smaller injections at different sites. |
Quantitative Data Summary
Table 1: Reported Dosing of this compound and Toosendanin in Mice
| Compound | Administration Route | Dose | Dosing Frequency | Mouse Model | Vehicle | Reference |
| This compound | Oral gavage (i.g.) | 0.1 mg/kg | Daily | TNBC | 0.5% CMC-Na in water | [1] |
| This compound | Oral gavage (i.g.) | 1 mg/kg | Daily | TNBC | 0.5% CMC-Na in water | [1] |
| This compound | Oral gavage (i.g.) | 30 mg/kg | Daily for 5 weeks | 4T1 tumor-bearing mice | Not specified | [1] |
| Toosendanin | Intraperitoneal (i.p.) | 0.5 mg/kg | Every 2 days | TNBC xenograft | Intralipid | [4] |
| Toosendanin | Intraperitoneal (i.p.) | 5, 10, 20 mg/kg | Single dose | Balb/c mice | Saline with 10% propylene glycol | [5] |
Table 2: Toxicity Data for this compound and Toosendanin in Mice
| Compound | Administration Route | Dose | Observation | Reference |
| This compound | Oral gavage (i.g.) | 30 mg/kg for 5 weeks | No obvious adverse effects | [1] |
| Toosendanin | Intraperitoneal (i.p.) | 5, 10, 20 mg/kg (single dose) | Dose-dependent increase in serum ALT, AST, and LDH, indicating potential liver injury after 24 hours. | [5] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
Materials:
-
This compound (ITSN) powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile, deionized water
-
Weighing scale and spatulas
-
Magnetic stirrer and stir bar
-
Appropriately sized, sterile, ball-tipped gavage needles (e.g., 20-22 gauge for adult mice)
-
Sterile syringes (1 mL)
Procedure:
-
Vehicle Preparation (0.5% CMC-Na):
-
Weigh the required amount of CMC-Na.
-
In a sterile beaker, slowly add the CMC-Na to the sterile water while continuously stirring with a magnetic stirrer.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take some time.
-
-
This compound Suspension Preparation:
-
Calculate the total volume of suspension needed based on the number of mice and the dosing volume (typically 5-10 mL/kg body weight).
-
Weigh the required amount of ITSN powder to achieve the desired final concentration (e.g., for a 1 mg/kg dose in a 20 g mouse at a 10 mL/kg dosing volume, the concentration would be 0.1 mg/mL).
-
Slowly add the ITSN powder to the 0.5% CMC-Na vehicle while stirring.
-
Continue stirring to ensure a homogenous suspension.
-
-
Oral Gavage Administration:
-
Weigh each mouse to determine the precise volume of ITSN suspension to be administered.
-
Draw the calculated volume into a sterile syringe attached to a gavage needle.
-
Properly restrain the mouse in a vertical position, ensuring the head and neck are extended to create a straight path to the esophagus.[2]
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The mouse should swallow the needle. Do not force it.[2][8]
-
Once the needle is in the correct position (pre-measured to the last rib), slowly administer the suspension.
-
Gently remove the gavage needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress immediately after the procedure.
-
Protocol 2: Preparation and Administration of Toosendanin via Intraperitoneal Injection
Materials:
-
Toosendanin (TSN) or this compound (ITSN) powder
-
Intralipid solution or sterile saline and propylene glycol
-
Sterile syringes (1 mL)
-
Sterile needles (e.g., 25-27 gauge)
Procedure:
-
Formulation Preparation:
-
Intralipid-based: Dissolve the required amount of TSN/ITSN in intralipid to achieve the desired concentration.[4] Vortex or sonicate briefly if necessary to aid dissolution, ensuring the compound's stability.
-
Saline/Propylene Glycol-based: First, dissolve the TSN/ITSN in propylene glycol, then add sterile saline to reach the final desired concentration and a final propylene glycol concentration of 10%.[5]
-
-
Intraperitoneal Injection:
-
Weigh the mouse to calculate the required injection volume (typically up to 2-3 mL for an adult mouse).[8]
-
Draw the calculated volume into a sterile syringe with a needle.
-
Properly restrain the mouse, exposing the lower abdominal quadrants.
-
Insert the needle at a shallow angle into either the lower left or right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate slightly to ensure no blood or urine is drawn, indicating correct needle placement.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
-
Visualizations
Signaling Pathways
Caption: this compound inhibits the TGF-β signaling pathway.
Caption: Toosendanin inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Toosendanin activates the Wnt/β-catenin signaling pathway.
Experimental Workflow
Caption: General workflow for in vivo efficacy studies of this compound.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toosendanin, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toosendanin Induces Hepatocyte Damage by Inhibiting Autophagic Flux via TFEB-Mediated Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toosendanin inhibits adipogenesis by activating Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A natural product toosendanin inhibits epithelial-mesenchymal transition and tumor growth in pancreatic cancer via deactivating Akt/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isotoosendanin & Fluorescence-Based Assays
Welcome to the technical support center for troubleshooting potential interference from Isotoosendanin in fluorescence-based assays. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and need to ensure the integrity of their fluorescence data.
This guide provides a question-and-answer format to directly address common issues, detailed troubleshooting protocols, and FAQs.
Troubleshooting Guide: this compound Interference
Question 1: I'm observing unexpected fluorescence in my assay when this compound is present. How can I determine if the compound itself is fluorescent (autofluorescence)?
Answer:
The first step is to determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths used in your assay. Many small molecules can absorb and emit light, leading to false-positive signals.[1]
Experimental Protocol: Characterizing this compound's Spectral Properties
Objective: To determine the excitation and emission spectra of this compound.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Assay buffer (the same buffer used in your experiment)
-
Spectrofluorometer
-
Quartz cuvettes or microplates compatible with the spectrofluorometer
Methodology:
-
Prepare a dilution series of this compound in your assay buffer. The concentrations should span the range used in your experiments. Include a buffer-only control.
-
Excitation Scan:
-
Set the emission wavelength to the value used for your assay's fluorophore.
-
Scan a range of excitation wavelengths (e.g., 300-700 nm) and record the fluorescence intensity.
-
This will identify the wavelengths at which this compound is most efficiently excited.
-
-
Emission Scan:
-
Set the excitation wavelength to the value used in your assay.
-
Scan a range of emission wavelengths (e.g., 10 nm above the excitation wavelength to 800 nm) and record the fluorescence intensity.
-
This will reveal if this compound emits light in the same spectral region as your assay's fluorophore.
-
-
Analyze the Data: Plot fluorescence intensity versus wavelength for both scans. If you observe significant peaks in the excitation or emission spectra that overlap with your assay's wavelengths, this compound is likely autofluorescent under your experimental conditions.
Data Presentation: Hypothetical Spectral Overlap
| Compound | Excitation Max (nm) | Emission Max (nm) | Overlap with GFP Channel? |
| This compound | To be determined | To be determined | Yes/No |
| GFP | ~488 | ~509 | - |
This table should be populated with your experimental findings.
Question 2: My fluorescence signal is lower than expected in the presence of this compound. Could the compound be quenching my signal?
Answer:
Yes, a decrease in signal could be due to fluorescence quenching. Quenching occurs when a compound absorbs the excitation light or the emitted fluorescence from your fluorophore, leading to a reduced signal.[1] This is a common form of interference from library compounds in high-throughput screening.[2]
Experimental Protocol: Assessing Fluorescence Quenching
Objective: To determine if this compound quenches the fluorescence of your assay's fluorophore.
Materials:
-
This compound stock solution
-
Your purified fluorophore or a stable fluorescent control reagent
-
Assay buffer
-
Fluorometer or plate reader
Methodology:
-
Prepare a constant concentration of your fluorophore in the assay buffer.
-
Create a dilution series of this compound in the fluorophore solution. Include a control with only the fluorophore and buffer.
-
Measure the fluorescence intensity of each sample using the excitation and emission wavelengths specific to your fluorophore.
-
Analyze the Data: Plot the fluorescence intensity of the fluorophore against the concentration of this compound. A concentration-dependent decrease in fluorescence intensity suggests that this compound is quenching your signal.
Data Presentation: Hypothetical Quenching Data
| This compound Concentration (µM) | Fluorescence Intensity (Arbitrary Units) | % Signal Reduction |
| 0 (Control) | 10,000 | 0% |
| 1 | 9,500 | 5% |
| 10 | 7,800 | 22% |
| 50 | 4,500 | 55% |
| 100 | 2,100 | 79% |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of compound interference in fluorescence assays? A1: The two main mechanisms are autofluorescence and quenching.[1]
-
Autofluorescence: The compound itself emits light when excited, adding to the background signal and potentially creating false positives.
-
Quenching: The compound absorbs the excitation or emission energy of the fluorophore, reducing the detected signal and potentially leading to false negatives.
Q2: How can I proactively minimize the risk of interference from this compound in my assay development? A2:
-
Use Red-Shifted Fluorophores: Many interfering compounds are more active in the blue-green spectral region. Shifting to fluorophores that excite and emit at longer wavelengths (e.g., Cy5, Alexa Fluor 647) can significantly reduce interference.[3]
-
Optimize Compound Concentration: Use the lowest effective concentration of this compound to minimize potential autofluorescence or quenching effects.
-
Incorporate Proper Controls: Always include "compound-only" and "vehicle-only" controls in your experiments.
Q3: Are there alternative assay formats that are less susceptible to compound interference? A3: Yes, consider technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or luminescence-based assays, which have lower background and are less prone to interference from fluorescent compounds.
Q4: What is the mechanism of action of this compound that I should be aware of when designing my experiments? A4: this compound is known to be an inhibitor of TGFβR1, which in turn affects the JAK/STAT3 and Smad signaling pathways.[4] When studying these pathways, be mindful of the expected biological effects of this compound in addition to any potential fluorescence artifacts.
Visualizations
Caption: A logical workflow for diagnosing and addressing potential fluorescence interference.
Caption: Simplified diagram of this compound's inhibitory effect on the TGF-β/Smad pathway.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Isotoosendanin: A Comparative Guide to its Anti-Metastatic Effects in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-metastatic properties of Isotoosendanin (ITSN), a natural triterpenoid, in various cancer models. We present a comparative overview of its efficacy against other therapeutic alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further research.
Executive Summary
Metastasis remains a primary challenge in cancer therapy, driving the search for novel and effective anti-metastatic agents. This compound has emerged as a promising natural compound with potent anti-metastatic activity, particularly in triple-negative breast cancer (TNBC). Its primary mechanism of action involves the direct inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical mediator of epithelial-mesenchymal transition (EMT) and subsequent metastasis. This guide compares the anti-metastatic effects of this compound with other TGF-β inhibitors, providing a data-driven perspective for researchers in the field.
Comparison of this compound and Alternative Anti-Metastatic Agents
The anti-metastatic potential of this compound is benchmarked against other small molecule inhibitors targeting the TGF-β pathway, a key signaling cascade implicated in tumor progression and metastasis.
| Compound | Target | Cancer Model | In Vitro Anti-Migratory/Invasive Effects | In Vivo Anti-Metastatic Effects | Reference |
| This compound (ITSN) | TGFβR1 | TNBC (MDA-MB-231, BT549, 4T1) | Dose-dependent inhibition of cell migration and invasion. | Significantly reduced liver and lung metastasis in mouse models.[1] | [1] |
| Galunisertib (LY2157299) | TGFβR1 (ALK5) | TNBC (4T1) | Dose-dependent inhibition of cell migration. | Showed anti-tumor activity in a syngeneic breast cancer model.[2][3] | [2][3] |
| Vactosertib (EW-7197) | TGFβR1 (ALK5) | Breast Cancer (4T1, MDA-MB-231) | Attenuated radiation-induced cell migration.[4] | Suppressed breast to lung metastasis in a mouse model when combined with radiation.[4] | [4] |
| RepSox | TGFβR1 (ALK5) | Osteosarcoma (HOS, 143B) | Inhibited migration and invasion of osteosarcoma cells. | Suppressed tumor growth in a xenograft model, with no metastatic lesions observed in major organs.[5] | [5] |
Signaling Pathway of this compound in Suppressing Metastasis
This compound exerts its anti-metastatic effects by directly targeting the TGF-β receptor 1 (TGFβR1). This interaction inhibits the kinase activity of TGFβR1, thereby blocking the downstream signaling cascade that leads to epithelial-mesenchymal transition (EMT), a critical process for cancer cell dissemination.[1] A key downstream pathway affected is the Smad2/3-GOT2-MYH9 axis, which influences mitochondrial fission and the formation of lamellipodia, cellular protrusions essential for cell migration.
Figure 1: Signaling pathway of this compound's anti-metastatic action.
Experimental Protocols
Detailed methodologies for the key in vitro and in vivo assays used to validate the anti-metastatic effects of this compound and its alternatives are provided below.
In Vitro Assays
1. Wound Healing (Scratch) Assay
This assay assesses the effect of a compound on cell migration.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, BT549, or 4T1) are seeded in 24-well plates and grown to confluence.
-
Scratch Creation: A sterile pipette tip is used to create a uniform scratch across the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with varying concentrations of the test compound (e.g., this compound).
-
Imaging: Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 24 hours) using a microscope.
-
Data Analysis: The area of the wound is measured at each time point using image analysis software (e.g., ImageJ), and the percentage of wound closure is calculated to determine the rate of cell migration.
2. Transwell Invasion Assay
This assay evaluates the ability of cancer cells to invade through a basement membrane matrix.
-
Chamber Preparation: The upper chamber of a Transwell insert (8-μm pore size) is coated with a basement membrane matrix (e.g., Matrigel) to mimic the extracellular matrix.
-
Cell Seeding: Cancer cells are resuspended in serum-free medium and seeded into the upper chamber.
-
Treatment: The test compound is added to the upper chamber with the cells.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell invasion.
-
Incubation: The plate is incubated for a specific period (e.g., 24-48 hours) to allow for cell invasion.
-
Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed and stained (e.g., with crystal violet). The number of invaded cells is then counted under a microscope or quantified by dissolving the stain and measuring its absorbance.
In Vivo Assay
Spontaneous Metastasis Mouse Model
This model assesses the effect of a compound on the entire metastatic cascade in a living organism.
-
Cell Implantation: Luciferase-labeled cancer cells (e.g., 4T1-Luc) are injected into the mammary fat pad of immunocompromised or syngeneic mice to form a primary tumor.
-
Treatment: Once the primary tumors are established, the mice are treated with the test compound (e.g., this compound administered orally or via injection) or a vehicle control.
-
Monitoring Tumor Growth and Metastasis: Primary tumor growth is monitored regularly. Metastatic spread to distant organs, such as the lungs and liver, is monitored using in vivo bioluminescence imaging (BLI).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and organs are harvested. The presence of metastatic nodules is confirmed by histological analysis (e.g., Hematoxylin and Eosin staining). The metastatic burden can be quantified by counting the number of nodules or by measuring the bioluminescent signal in the excised organs.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the anti-metastatic effects of a compound like this compound.
Figure 2: Experimental workflow for validating anti-metastatic effects.
Conclusion
This compound demonstrates significant anti-metastatic activity in preclinical cancer models, particularly in TNBC, by inhibiting the TGF-β signaling pathway. Its efficacy, as shown in the presented data, positions it as a strong candidate for further investigation and development as an anti-metastatic therapeutic agent. This guide provides a foundational resource for researchers to compare ITSN with other TGF-β inhibitors and to design further studies to validate its clinical potential.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Co-treatment with Vactosertib, a Novel, Orally Bioavailable Activin Receptor-like Kinase 5 Inhibitor, Suppresses Radiotherapy-induced Epithelial-to-mesenchymal Transition, Cancer Cell Stemness, and Lung Metastasis of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-β inhibitor RepSox suppresses osteosarcoma via the JNK/Smad3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Cancer Mechanisms of Isotoosendanin: A Comparative Guide for Researchers
A comprehensive analysis of Isotoosendanin's efficacy and mechanism of action in multiple triple-negative breast cancer cell lines, with a comparative look at Toosendanin and the standard chemotherapeutic agent, Paclitaxel. This guide provides researchers with essential experimental data, detailed protocols, and visual pathways to facilitate further investigation into this promising natural compound.
This compound (ITSN), a natural triterpenoid, has emerged as a potent anti-cancer agent, particularly against aggressive triple-negative breast cancer (TNBC). Its mechanism of action, which involves the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, has been investigated across various TNBC cell lines, providing a "cross-validation" of its therapeutic potential. This guide synthesizes the available data to offer a clear comparison of ITSN's performance against its close analog, Toosendanin (TSN), and the widely used chemotherapy drug, Paclitaxel.
Comparative Efficacy Across TNBC Cell Lines
The cytotoxic effects of this compound, Toosendanin, and Paclitaxel have been evaluated in several TNBC cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies across these cell lines, highlighting differences in their sensitivity to these agents.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (ITSN) | MDA-MB-231 | ~1.0 (estimated from various studies) | |
| BT549 | ~1.0 (estimated from various studies) | ||
| 4T1 | ~0.1 (estimated from various studies) | [1] | |
| Toosendanin (TSN) | MDA-MB-231 | Synergistic with Paclitaxel | [2] |
| BT549 | Synergistic with Paclitaxel | [2] | |
| 4T1 | Not explicitly found | ||
| Paclitaxel | MDA-MB-231 | 0.3 - 5.0 | [3] |
| BT549 | Not explicitly found | ||
| 4T1 | ~0.1 | [4] |
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
This compound and Toosendanin exert their anti-cancer effects in part by inducing programmed cell death (apoptosis) and halting the cell division cycle. While specific quantitative data on the percentage of apoptotic cells and cell cycle distribution across all three cell lines is not consistently available in single studies, the general mechanisms are well-documented.
Studies have shown that both ITSN and TSN induce apoptosis in TNBC cells.[2] Furthermore, TSN, in combination with paclitaxel, has been shown to synergistically suppress the proliferation of MDA-MB-231 and BT-549 cells and induce apoptosis.[2] Paclitaxel is also well-known to induce apoptosis in MDA-MB-231 cells.[5]
Regarding the cell cycle, TSN has been observed to induce S-phase arrest and a decrease in the number of cells in the G2/M phase in HCC1806 TNBC cells. Paclitaxel is known to cause a block in the G2/M phase of the cell cycle in MDA-MB-231 cells.[5] The combined treatment of itraconazole and rapamycin has been shown to arrest MDA-MB-231 and BT-549 cells in the G0/G1 phase.[6][7]
Signaling Pathway Analysis: Targeting the TGF-β Pathway
A key mechanism of action for this compound in inhibiting TNBC metastasis is its direct targeting of the Transforming Growth Factor-β (TGF-β) signaling pathway. ITSN has been shown to directly bind to the TGF-β receptor 1 (TGFβR1), which in turn blocks the downstream signaling cascade involving Smad2/3 proteins. This inhibition prevents the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Anti-Tumor Effect of Toosendanin and Paclitaxel on Triple-Negative Breast Cancer via Regulating ADORA2A-EMT Related Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Induced Cell Cycle Arrest in Triple-Negative Breast Cancer by Combined Treatment of Itraconazole and Rapamycin [frontiersin.org]
- 7. Induced Cell Cycle Arrest in Triple-Negative Breast Cancer by Combined Treatment of Itraconazole and Rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotoosendanin: A Potential New Avenue in NSCLC Treatment Compared to Standard Chemotherapy
For researchers, scientists, and drug development professionals, the quest for more effective and less toxic treatments for non-small cell lung cancer (NSCLC) is a continuous endeavor. Isotoosendanin (ITSN), a natural compound, has emerged as a potential therapeutic agent with a distinct mechanism of action compared to standard chemotherapy. This guide provides an objective comparison based on available preclinical data, highlighting ITSN's performance and offering insights into its potential role in the NSCLC treatment landscape.
Standard chemotherapy has long been the cornerstone of NSCLC treatment. Platinum-based drugs like cisplatin and carboplatin, often in combination with taxanes such as paclitaxel or other agents like gemcitabine and pemetrexed, form the backbone of first-line therapy for many patients.[1] These cytotoxic agents primarily work by inducing DNA damage and triggering apoptosis in rapidly dividing cancer cells. However, their efficacy is often limited by significant side effects and the development of drug resistance.[2]
This compound, in contrast, exhibits a more targeted approach. Preclinical studies have demonstrated its anti-tumor effects in NSCLC both in laboratory cell cultures and in animal models.[3] Its primary mechanism of action involves the direct targeting of the SHP-2 protein, leading to the inhibition of the JAK/STAT3 signaling pathway.[3] This pathway is crucial for tumor cell proliferation, survival, and migration. By modulating this pathway, ITSN can induce cell cycle arrest and promote apoptosis in NSCLC cells.[3]
Comparative Efficacy: A Preclinical Overview
Direct comparative clinical trials between this compound and standard chemotherapy are not yet available. However, by examining preclinical data from separate studies, we can draw initial comparisons of their anti-tumor activities.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cancer cell growth. Lower IC50 values indicate higher potency.
| Compound | NSCLC Cell Line | IC50 (µM) | Exposure Time (hours) | Reference |
| This compound | A549 | 10.95 | 48 | [3] |
| H1299 | 12.38 | 48 | [3] | |
| H460 | 8.76 | 48 | [3] | |
| PC9 | 7.55 | 48 | [3] | |
| Cisplatin | A549 | 6.59 | 72 | [2] |
| BEAS-2B (Normal Lung) | 4.15 | 72 | [2] | |
| Etoposide | A549 | 3.49 | 72 | [2] |
| BEAS-2B (Normal Lung) | 2.10 | 72 | [2] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions between studies.
In Vivo Anti-Tumor Activity
In a nude mouse xenograft model using H460 NSCLC cells, this compound administered at a dose of 20 mg/kg demonstrated significant inhibition of tumor growth.[3] While direct comparative in vivo studies with standard chemotherapy are lacking for ITSN, numerous preclinical studies have established the tumor growth inhibitory effects of drugs like cisplatin and paclitaxel in various NSCLC animal models.[4][5][6]
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and standard chemotherapy lies in their molecular targets and mechanisms.
Standard Chemotherapy:
-
Broad Cytotoxicity: Primarily targets DNA replication and cell division, affecting all rapidly dividing cells, which leads to common side effects like myelosuppression, nausea, and neuropathy.[2]
-
DNA Damage: Drugs like cisplatin form adducts with DNA, leading to replication stress and apoptosis.
-
Microtubule Disruption: Taxanes like paclitaxel interfere with the normal function of microtubules, leading to cell cycle arrest and cell death.
This compound:
-
Targeted Pathway Inhibition: Specifically targets the SHP-2 protein, a key signaling node.[3]
-
JAK/STAT3 Pathway Blockade: By stabilizing SHP-2, ITSN inhibits the JAK/STAT3 signaling cascade, which is often overactive in NSCLC and drives tumor growth.[3]
Figure 1: this compound's targeted inhibition of the JAK/STAT3 pathway.
Experimental Protocols
For the purpose of reproducibility and further investigation, the following are summaries of key experimental methodologies used in the preclinical evaluation of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: NSCLC cells (A549, H1299, H460, PC9) were seeded in 96-well plates at a density of 5x10³ cells per well and cultured for 24 hours.
-
Drug Treatment: Cells were treated with varying concentrations of this compound for 48 hours.
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The supernatant was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader to determine cell viability.
Colony Formation Assay
-
Cell Seeding: 1000 cells per well were seeded in 6-well plates.
-
Drug Treatment: Cells were treated with different concentrations of this compound.
-
Incubation: The plates were incubated for approximately 14 days, with the medium changed every 3 days.
-
Staining: Colonies were fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.
-
Quantification: The number of colonies was counted.
In Vivo Xenograft Model
-
Cell Implantation: 5x10⁶ H460 cells were subcutaneously injected into the right flank of 4-week-old male nude mice.
-
Tumor Growth: Tumors were allowed to grow to a volume of approximately 100 mm³.
-
Treatment: Mice were randomly assigned to a control group (vehicle) or an this compound group (20 mg/kg, intraperitoneal injection, daily for 21 days).
-
Tumor Measurement: Tumor volume was measured every 3 days using a caliper.
-
Analysis: At the end of the experiment, tumors were excised, weighed, and processed for further analysis.
References
- 1. Choosing the best first-line therapy: NSCLC with no actionable oncogenic driver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. netjournals.org [netjournals.org]
- 3. This compound exerts anti-tumor effects in NSCLC by enhancing the stability of SHP-2 and inhibiting the JAK/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-drug combo reduces lung cancer tumor size in mice [medicalnewstoday.com]
- 5. news-medical.net [news-medical.net]
- 6. Update on taxanes in the first-line treatment of advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Apoptotic Pathways Triggered by Isotoosendanin and Toosendanin
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Two Triterpenoids with Potent Anti-Cancer Activity
Isotoosendanin and Toosendanin (TSN), two natural triterpenoid compounds isolated from Fructus Meliae Toosendan, have demonstrated significant cytotoxic effects against a variety of cancer cell lines. A growing body of evidence indicates that a primary mechanism underlying their anti-tumor activity is the induction of apoptosis, or programmed cell death. This guide provides a comprehensive comparison of the apoptotic pathways initiated by this compound and Toosendanin, supported by experimental data, detailed methodologies, and visual pathway representations to aid in further research and drug development.
Comparative Analysis of Apoptotic Effects
Both this compound and Toosendanin primarily induce apoptosis through the mitochondrial-mediated intrinsic pathway. This is characterized by the regulation of the Bcl-2 family of proteins, leading to the activation of a cascade of caspases, which are the executive enzymes of apoptosis.
Key Similarities:
-
Both compounds have been shown to induce the cleavage of pro-caspase-9 and pro-caspase-3, key initiator and effector caspases in the intrinsic apoptotic pathway, respectively.[1]
-
A reduction in the levels of anti-apoptotic proteins, such as Bcl-xL, has been observed following treatment with either this compound or Toosendanin.[1]
Key Differences:
-
Current research provides a more detailed elucidation of the apoptotic pathway for Toosendanin, including the upregulation of the pro-apoptotic protein Bax and the downregulation of Bcl-2.[2][3]
-
Toosendanin has also been shown to involve the activation of the extrinsic apoptotic pathway, as evidenced by the enhanced activity of caspase-8 in some cancer cell lines.[4]
-
Furthermore, the p38 MAPK signaling pathway has been identified as a contributor to Toosendanin-induced apoptosis.[5]
The following tables summarize the quantitative data on the apoptotic effects of this compound and Toosendanin from various studies.
Quantitative Data Presentation
Table 1: IC50 Values
| Compound | Cell Line | IC50 Value | Incubation Time | Reference |
| Toosendanin | U937 (Human histiocytic lymphoma) | 5.4 x 10⁻⁹ M | Not Specified | [6] |
| Toosendanin | MKN-45 (Human gastric cancer) | 81.06 nmol/l | 48 h | [7] |
| Toosendanin | Various other human cancer cell lines | < 1.7 x 10⁻⁷ M | Not Specified | [6] |
| This compound | L-02 (Human normal hepatocytes) | 1294.23 mmol/L | Not Specified | [1] |
Table 2: Apoptosis Rates (Annexin V-FITC/PI Assay)
| Compound | Cell Line | Concentration | Incubation Time | Apoptosis Rate (%) | Reference |
| Toosendanin | SK-ES-1 (Ewing's sarcoma) | 25 µM | 24 h | 19.32 ± 1.26 | [2] |
| Toosendanin | SK-ES-1 (Ewing's sarcoma) | 50 µM | 24 h | 36.28 ± 1.28 | [2] |
| Toosendanin | SMMC-7721 (Hepatocarcinoma) | 0.5 µmol/L | 72 h | 21.55 | [4] |
| Toosendanin | Hep3B (Hepatocarcinoma) | 0.5 µmol/L | 72 h | 18.35 | [4] |
| Toosendanin + SN-38 | MDA-MB-231 (Triple-negative breast cancer) | 0.1 µM (TSN) | 48 h | 49.10 ± 4.58 (apoptosis) | [8] |
| Toosendanin + SN-38 | MDA-MB-231 (Triple-negative breast cancer) | 1 µM (TSN) | 48 h | 55.16 ± 3.01 (necrosis) | [8] |
Note: Quantitative apoptosis rates for this compound alone were not specified in the provided search results.
Table 3: Regulation of Apoptotic Proteins (Western Blot)
| Compound | Cell Line | Protein | Effect | Reference |
| This compound | MDA-MB-231, 4T1 | Pro-caspase-3 | Decreased | [1] |
| MDA-MB-231, 4T1 | Bcl-xL | Decreased | [1] | |
| MDA-MB-231, 4T1 | Cleaved Caspase-9 | Increased | [1] | |
| Toosendanin | SK-ES-1 | Bax | Increased | [2][3] |
| SK-ES-1 | Bcl-2 | Decreased | [2][3] | |
| SK-ES-1 | Cleaved Caspase-9 | Increased | [2] | |
| SK-ES-1 | Cleaved Caspase-3 | Increased | [2][9] | |
| SK-ES-1 | Cleaved PARP | Increased | [2][9] | |
| SMMC-7721 | Bax | Increased | [4] | |
| SMMC-7721 | Bcl-2 | Decreased | [4] | |
| Hep3B | Bax | Increased | [4] | |
| Hep3B | Bcl-2 | Decreased | [4] | |
| MDA-MB-231, 4T1 | Pro-caspase-3 | Decreased | [1] | |
| MDA-MB-231, 4T1 | Bcl-xL | Decreased | [1] | |
| MDA-MB-231, 4T1 | Cleaved Caspase-9 | Increased | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or Toosendanin (e.g., 0, 1, 2, 5, 10, 20, 40, 50, and 60 µM) for specified time points (e.g., 24, 48, and 72 hours).[2] A control group with DMSO (vehicle) at <0.1% (v/v) should be included.
-
MTT Addition: After the incubation period, add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group. The IC50 value can be determined by plotting cell viability against the logarithm of the drug concentration.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Culture and Treatment: Culture cells (e.g., SK-ES-1) and treat with desired concentrations of this compound or Toosendanin (e.g., 0, 25, 50 µM) for 24 hours.[2]
-
Cell Harvesting: Harvest the cells, wash twice with ice-cold PBS, and resuspend them in 1X binding buffer at a concentration of 1x10⁶ cells/ml.[2]
-
Staining: Take 100 µl of the cell suspension and add 5 µl of Annexin V-FITC and 5 µl of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]
-
Flow Cytometry Analysis: Add 400 µl of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot Analysis for Apoptotic Proteins
-
Cell Lysis: After treatment with this compound or Toosendanin, wash the cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Caspase Activity Assay (Colorimetric)
-
Cell Lysate Preparation: Prepare cell lysates from treated and untreated cells as described for Western blotting.
-
Assay Setup: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Reaction Mixture: Prepare a reaction buffer containing DTT and the specific caspase substrate (e.g., DEVD-pNA for caspase-3).
-
Incubation: Add the reaction mixture to each well and incubate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase activity by comparing the absorbance of the treated samples to the untreated control.
Signaling Pathway and Workflow Visualizations
Caption: Apoptotic pathway induced by this compound.
Caption: Apoptotic pathways induced by Toosendanin (TSN).
Caption: General experimental workflow for apoptosis analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. [Human hepatocarcinoma cell apoptosis induced by toosendanin through mitochondria-dependent pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Growth inhibition and apoptosis-induced effect on human cancer cells of toosendanin, a triterpenoid derivative from chinese traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toosendanin induces apoptosis of MKN-45 human gastric cancer cells partly through miR-23a-3p-mediated downregulation of BCL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toosendanin, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms involved in the anti-tumor effects of Toosendanin in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of the Published Anti-Tumor Effects of Isotoosendanin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published anti-tumor effects of Isotoosendanin (ITSN), a natural triterpenoid, with alternative therapeutic agents. The information is compiled from published research to facilitate independent assessment and further investigation into its potential as an anti-cancer agent.
Executive Summary
This compound (ITSN) has demonstrated notable anti-tumor activity in preclinical studies, primarily targeting Triple-Negative Breast Cancer (TNBC) and Non-Small Cell Lung Cancer (NSCLC). The primary mechanism of action reported for ITSN in TNBC involves the direct inhibition of the Transforming Growth Factor-β Receptor 1 (TGFβR1), leading to the disruption of the TGF-β/Smad signaling pathway.[1][2][3][4] In NSCLC, ITSN is suggested to exert its effects by enhancing the stability of the SHP-2 protein tyrosine phosphatase and subsequently inhibiting the JAK/STAT3 signaling pathway.[5] While the existing body of research presents compelling evidence for the anti-neoplastic properties of ITSN, it is important to note that a significant portion of the detailed molecular studies originates from a collaborative network of research institutions. Truly independent validation from unaffiliated research groups remains limited in the currently available literature. This guide aims to present the published data objectively and provide a framework for comparison with established anti-cancer therapies.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound across various cancer cell lines as reported in the literature. For comparative purposes, IC50 values for standard-of-care chemotherapeutic agents in representative cell lines are also included where available.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Triple-Negative Breast Cancer | MDA-MB-231 | ~2.5 | [6] |
| Triple-Negative Breast Cancer | BT549 | Not Specified | [6] | |
| Triple-Negative Breast Cancer | 4T1 | ~2.5 | [6] | |
| Non-Small Cell Lung Cancer | A549 | Not Specified | [7] | |
| Non-Small Cell Lung Cancer | H1299 | Not Specified | [5] | |
| This compound | TGFβR1 Kinase Activity | - | 6.732 | [1][7] |
| Paclitaxel | Triple-Negative Breast Cancer | MDA-MB-231 | 0.005 - 0.01 | [8] |
| Cisplatin | Non-Small Cell Lung Cancer | A549 | 1.5 - 5 | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the proposed mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Proposed this compound action on the TGF-β pathway in TNBC.
Caption: Proposed this compound action on the JAK/STAT3 pathway in NSCLC.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-exerts-inhibition-on-triple-negative-breast-cancer-through-abrogating-tgf-induced-emt-via-directly-targeting-tgf-r1 - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound exerts anti-tumor effects in NSCLC by enhancing the stability of SHP-2 and inhibiting the JAK/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo tumor xenograft model [bio-protocol.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. origene.com [origene.com]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isotoosendanin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Isotoosendanin
This compound is a natural triterpenoid compound investigated for its potential therapeutic properties, including anti-cancer activities.[1][2][3] As with any laboratory chemical, proper handling and disposal are paramount to ensure the safety of personnel and to prevent environmental contamination. The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed (Acute toxicity, Oral - Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity - Category 1, Chronic aquatic toxicity - Category 1)[4]. Therefore, strict adherence to hazardous waste disposal protocols is mandatory.
Immediate Safety Precautions
Before handling this compound, it is crucial to be familiar with its hazards. In case of accidental exposure:
-
If Swallowed: Call a poison center or doctor immediately if you feel unwell and rinse your mouth[4].
-
Eye Contact: Remove contact lenses, locate an eyewash station, and flush eyes with large amounts of water. Seek prompt medical attention[4].
-
Skin Contact: Rinse the skin thoroughly with water and remove contaminated clothing[4].
-
Inhalation: Move to an area with fresh air[4].
Always wear appropriate personal protective equipment (PPE), including safety goggles with side shields, protective gloves, and impervious clothing when handling this compound[4]. Ensure adequate ventilation, and use a respirator if dust or aerosols are generated[4].
Waste Categorization and Segregation
All waste materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired pure this compound.
-
Solutions containing this compound.
-
Contaminated lab supplies (e.g., gloves, pipette tips, absorbent paper, vials).
-
Rinsate from cleaning contaminated glassware.
Proper segregation of chemical waste is critical to prevent dangerous reactions[5][6]. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[4]. Therefore, waste containing this compound should be stored separately from these substances.
Quantitative Data Summary for this compound Disposal
| Parameter | Guideline | Citation |
| pH of Aqueous Waste | Adjust to a neutral range (typically 5.5 - 10.5) before collection if required by your institution's hazardous waste program. | [7] |
| Container Headspace | Leave at least one inch of headroom in liquid waste containers to allow for expansion. | [5] |
| Satellite Accumulation Area (SAA) Storage Time | Partially filled, properly labeled containers may remain in an SAA for up to one year. Full containers must be removed within three days. | [5] |
| Maximum Quantity in SAA | Up to 55 gallons of a single hazardous waste stream may be accumulated. | [8] |
Step-by-Step Disposal Procedures
The following protocols provide a framework for the safe disposal of this compound waste. Always consult and adhere to your institution's specific hazardous waste management guidelines.
Experimental Protocol: Disposal of Solid this compound Waste
-
Container Selection: Place solid this compound waste, including the original manufacturer's container, into a designated hazardous waste container that is compatible with the chemical[8]. The container must be in good condition with no leaks or cracks[6].
-
Labeling: Affix a hazardous waste tag to the container. The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment")[5].
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA), segregated from incompatible materials[5][6].
-
Collection: Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor[8].
Experimental Protocol: Disposal of Liquid this compound Waste
-
Waste Collection: Collect all liquid waste containing this compound, including experimental solutions and the first rinse of contaminated glassware, in a compatible, leak-proof container with a screw-on cap[5][8][9]. Do not use corks or parafilm to seal the container[8].
-
Labeling: Clearly label the container with a hazardous waste tag. List all chemical constituents, including solvents and buffers, with their approximate percentages or volumes. Indicate the associated hazards[5].
-
Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or dishpan, that can hold 110% of the volume of the primary container. This is to contain any potential leaks or spills[8].
-
Storage: Keep the waste container closed at all times, except when adding waste[6]. Store it in a designated SAA, segregated from incompatible chemicals.
-
Disposal: Do not dispose of this compound solutions down the drain due to its high aquatic toxicity[4][7]. Request a waste pickup from your institution's EH&S department.
Experimental Protocol: Disposal of Contaminated Lab Supplies
-
Collection: Place all solid lab supplies contaminated with this compound (e.g., gloves, kimwipes, bench paper, pipette tips) into a designated hazardous waste bag[8].
-
Packaging: To prevent punctures, collect sharp items like pipette tips in a separate, puncture-resistant container before placing them in the waste bag[8]. For other contaminated lab supplies, double-bagging in clear plastic bags is a common requirement to allow for visual inspection[8].
-
Labeling: Label the bag or container as "Hazardous Waste" and specify the contaminant (this compound).
-
Storage and Collection: Store the sealed bag or container in the SAA and arrange for pickup with other hazardous waste.
Disposal Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
- 1. This compound exerts inhibition on triple-negative breast cancer through abrogating TGF-β-induced epithelial–mesenchymal transition via directly targeting TGFβR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exerts anti-tumor effects in NSCLC by enhancing the stability of SHP-2 and inhibiting the JAK/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits triple-negative breast cancer metastasis by reducing mitochondrial fission and lamellipodia formation regulated by the Smad2/3-GOT2-MYH9 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|97871-44-8|MSDS [dcchemicals.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
